Product packaging for cis-4-Amino-1-boc-3-hydroxypiperidine(Cat. No.:CAS No. 1523530-36-0)

cis-4-Amino-1-boc-3-hydroxypiperidine

Cat. No.: B3105158
CAS No.: 1523530-36-0
M. Wt: 216.28
InChI Key: KREUZCYJWPQPJX-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cis-4-Amino-1-boc-3-hydroxypiperidine is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O3 B3105158 cis-4-Amino-1-boc-3-hydroxypiperidine CAS No. 1523530-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREUZCYJWPQPJX-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to cis-4-Amino-1-boc-3-hydroxypiperidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of cis-4-Amino-1-boc-3-hydroxypiperidine, a chiral piperidine derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into its precise chemical identity, physicochemical properties, stereoselective synthesis, and critical applications as a key building block in the creation of novel therapeutics.

Chemical Identity and Structure

The designation "this compound" refers to a piperidine ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position, with these two substituents in a cis relative stereochemistry. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. The IUPAC name for the most commonly referenced cis isomer is tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate .

The Boc protecting group is crucial for synthetic applications as it deactivates the piperidine nitrogen, preventing it from undergoing undesired reactions, while it can be readily removed under acidic conditions to allow for further functionalization.[1]

Molecular Structure:

cluster_0 Synthesis of tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate A L-Aspartic Acid B Methylation A->B MeOH, SOCl₂ C Reduction B->C NaBH₄ D Boc Protection C->D (Boc)₂O E Mesylation D->E MsCl, Et₃N F Cyclization & Deprotection E->F Base G Final Product F->G Final Purification cluster_1 Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine Start 1-Boc-3-piperidone Product (S)-N-Boc-3-hydroxypiperidine Start->Product Bioreduction Enzyme Ketoreductase (KRED) + Cofactor (NAD(P)H) Enzyme->Product cluster_2 Ibrutinib Synthesis Piperidine (R)-N-Boc-3-hydroxypiperidine Coupling Mitsunobu Coupling Piperidine->Coupling Pyrimidine 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine Pyrimidine->Coupling Deprotection Boc Deprotection Coupling->Deprotection Removal of Boc group Acylation Acylation Deprotection->Acylation Acryloyl chloride Ibrutinib Ibrutinib Acylation->Ibrutinib

References

An In-Depth Technical Guide to the Synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cis-4-amino-3-hydroxypiperidine scaffold is a privileged structural motif found in a multitude of biologically active molecules and serves as a critical building block in modern drug discovery. Its rigid, chair-like conformation and defined stereochemical presentation of amino and hydroxyl groups make it an ideal component for creating high-affinity ligands for various biological targets, most notably Dipeptidyl Peptidase IV (DPP-IV).[1][2] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[3] This guide provides a comprehensive overview of the primary synthetic strategies for accessing the N-Boc protected derivative, cis-4-Amino-1-boc-3-hydroxypiperidine. We will delve into the mechanistic underpinnings of key stereoselective transformations, compare various synthetic routes, and provide a detailed, field-proven experimental protocol for its preparation, aimed at researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Strategic Importance of a Privileged Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in medicinal chemistry, prized for its favorable physicochemical properties and its ability to act as a versatile scaffold.[4] The introduction of substituents with controlled stereochemistry dramatically increases its structural complexity and potential for specific molecular interactions. The cis-1,2-aminoalcohol functionality on the 4-amino-3-hydroxypiperidine core is particularly significant. This arrangement allows for precise hydrogen bonding interactions within enzyme active sites, making it a cornerstone for the design of potent and selective inhibitors.

The primary driver for the synthesis of this compound is its role as a key intermediate in the synthesis of several DPP-IV inhibitors, a class of oral anti-diabetic drugs.[3][5] The Boc (tert-butyloxycarbonyl) protecting group on the ring nitrogen serves two essential functions: it deactivates the otherwise reactive secondary amine, preventing side reactions, and its lipophilicity improves solubility in organic solvents commonly used in synthesis. The challenge and focus of any synthetic approach are the diastereoselective construction of the two contiguous stereocenters at the C3 and C4 positions to achieve the desired cis relationship.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this target molecule hinges on the stereocontrolled introduction of the amine and hydroxyl groups. Several retrosynthetic strategies can be envisioned, each with distinct advantages and challenges related to starting material availability, scalability, and stereochemical control.

G cluster_target Target Molecule cluster_strategies Synthetic Strategies Target This compound S1 Strategy 1: Diastereoselective Reduction Target->S1 [C-O bond formation] S2 Strategy 2: Epoxide Ring-Opening Target->S2 [C-N bond formation] S3 Strategy 3: Chiral Pool Approach Target->S3 [Multi-step elaboration] I1 1-Boc-4-amino-piperidin-3-one S1->I1 [Reduction] I2 1-Boc-3,4-epoxypiperidine S2->I2 [Nucleophilic Opening] I3 L-Glutamic Acid S3->I3 [Chiral Starting Material]

Figure 1: Key retrosynthetic strategies for this compound.

  • Diastereoselective Reduction: This is arguably the most direct approach, involving the reduction of a 1-Boc-4-aminopiperidin-3-one precursor. The key challenge lies in controlling the facial selectivity of the hydride attack on the carbonyl to favor the formation of the cis-alcohol.

  • Epoxide Ring-Opening: This classic and reliable strategy involves the synthesis of a 1-Boc-3,4-epoxypiperidine intermediate. Subsequent regioselective opening of the epoxide at the C4 position with an amine nucleophile proceeds via an SN2 mechanism, yielding the trans product, which, depending on the epoxide's stereochemistry, can lead to the desired cis-amino alcohol relationship in the final product structure.[6]

  • Chiral Pool Synthesis: This elegant approach utilizes readily available chiral starting materials, such as amino acids or sugars, to construct the piperidine ring with the desired absolute and relative stereochemistry already installed. For instance, L-glutamic acid can be elaborated through a series of steps including reduction and cyclization to form the target scaffold.

Deep Dive into Synthetic Methodologies

Strategy 1: Diastereoselective Reduction of 4-Aminopiperidin-3-ones

This pathway begins with a commercially available or readily synthesized N-Boc-4-piperidone. The core of this strategy is the introduction of an amino group (or a precursor) at the C4 position, followed by the stereoselective reduction of the C3-ketone.

G Start 1-Boc-4-piperidone Mid1 1-Boc-4-(substituted-amino) -1,2,3,6-tetrahydropyridine Start->Mid1 Condensation (e.g., with Benzylamine) Mid2 1-Boc-4-aminopiperidin-3-one Mid1->Mid2 Ozonolysis or Epoxidation/Rearrangement Product This compound Mid2->Product Diastereoselective Reduction (e.g., NaBH4)

Figure 2: Workflow for the diastereoselective reduction strategy.

Causality Behind Experimental Choices:

  • Introduction of the Amino Group: A common method is the reductive amination of N-Boc-4-piperidone.[7] However, to generate the required 4-aminopiperidin-3-one, a multi-step sequence is often necessary. An alternative involves forming an enamine from N-Boc-4-piperidone, which can then be functionalized.

  • Stereoselective Reduction: The reduction of the C3-ketone is the crucial stereochemistry-determining step. Simple reducing agents like sodium borohydride (NaBH₄) may give mixtures of cis and trans isomers. The diastereoselectivity is governed by Felkin-Anh-type models, where the hydride attacks from the less sterically hindered face. The bulky Boc group and the C4-amino substituent heavily influence the conformational equilibrium of the ring and thus the direction of attack. In many cases, the reduction of an N-protected 4-aminopiperidin-3-one favors the desired cis product due to axial attack of the hydride on the conformer where the C4 substituent is equatorial.

Strategy 2: Regioselective Epoxide Ring-Opening

This robust method offers excellent control over stereochemistry. The synthesis typically starts from N-Boc-3-pyridinol or a related precursor, which is hydrogenated to form 1-Boc-piperidin-3-ol. This alcohol is then converted into an epoxide, which is subsequently opened.

G Start 1-Boc-piperidin-3-ol Mid1 1-Boc-1,2,3,4-tetrahydropyridine Start->Mid1 Dehydration Mid2 1-Boc-3,4-epoxypiperidine Mid1->Mid2 Epoxidation (m-CPBA) Product This compound Mid2->Product Ring-opening (e.g., with NH₃ or Benzylamine)

Figure 3: Workflow for the epoxide ring-opening strategy.

Causality Behind Experimental Choices:

  • Epoxidation: The olefin precursor is treated with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of this step is critical.

  • Nucleophilic Opening: The epoxide is opened by an amine nucleophile. According to the Fürst-Plattner rule for cyclic systems, nucleophilic attack on epoxides generally occurs in a trans-diaxial fashion. Therefore, to obtain the cis-4-amino-3-hydroxy product, the reaction must be designed such that the amine attacks the C4 position, leading to the hydroxyl group at C3 and the amino group at C4 being on opposite faces of the ring from the perspective of the SN2 attack, resulting in the desired overall cis relationship in the most stable chair conformation. A facile approach involves the regioselective ring opening of N-benzyl-3-methyl-3,4-epoxi-piperidine.[6]

Recommended Experimental Protocol: Synthesis via Epoxide Intermediate

This protocol is a robust and scalable method adapted from established literature procedures. It provides a reliable route to the target compound with good control over diastereoselectivity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-piperidin-3-ol>98%Commercial
p-Toluenesulfonyl chloride>99%Commercial
Triethylamine (TEA)>99.5%CommercialDistill before use
Dichloromethane (DCM)AnhydrousCommercial
Sodium Methoxide (NaOMe)>97%Commercial
Methanol (MeOH)AnhydrousCommercial
m-Chloroperoxybenzoic acid (m-CPBA)70-77%Commercial
Benzylamine>99%Commercial
Lithium Perchlorate (LiClO₄)>99%Commercial
AcetonitrileAnhydrousCommercial
Palladium on Carbon (Pd/C)10 wt. %Commercial
Di-tert-butyl dicarbonate (Boc₂O)>98%Commercial
Step-by-Step Procedure

Step 1: Tosylation of N-Boc-piperidin-3-ol

  • Dissolve N-Boc-piperidin-3-ol (1.0 eq) in anhydrous DCM (5 mL/mmol) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude tosylate, which is used directly in the next step.

Step 2: Formation of 1-Boc-3,4-epoxypiperidine

  • Dissolve the crude tosylate from Step 1 in anhydrous methanol (10 mL/mmol).

  • Add sodium methoxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours. This step involves an elimination to form an olefin, followed by in-situ epoxidation in some related procedures, or more commonly, the olefin is isolated first. A more direct route is the epoxidation of the corresponding olefin formed via dehydration.

  • Alternative Olefin Formation & Epoxidation: Dehydrate N-Boc-piperidin-3-ol to form 1-Boc-1,2,3,4-tetrahydropyridine. Dissolve this olefin (1.0 eq) in DCM (10 mL/mmol) and cool to 0 °C.

  • Add m-CPBA (1.3 eq) portion-wise and stir at 0 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃, followed by saturated NaHCO₃. Extract with DCM, dry the combined organic layers, and concentrate to yield the crude epoxide. Purify by column chromatography.

Step 3: Ring-Opening with Benzylamine

  • Dissolve the purified 1-Boc-3,4-epoxypiperidine (1.0 eq) in acetonitrile (10 mL/mmol).

  • Add benzylamine (1.5 eq) and lithium perchlorate (1.0 eq). The lithium salt acts as a Lewis acid to activate the epoxide and improve regioselectivity.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Cool to room temperature and concentrate the solvent in vacuo.

  • Purify the resulting crude amino alcohol by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield trans-4-(benzylamino)-1-Boc-piperidin-3-ol. The stereochemistry here refers to the relationship established by the SN2 attack.

Step 4: Debenzylation and Final Product Formation

  • Dissolve the product from Step 3 (1.0 eq) in methanol (15 mL/mmol).

  • Add Pd/C (10 mol %) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 16-24 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate to yield the final product, This compound , which can be further purified by crystallization or chromatography if necessary.

Comparison of Synthetic Routes

ParameterDiastereoselective ReductionEpoxide Ring-OpeningChiral Pool Synthesis
Overall Yield Moderate to GoodGood to ExcellentModerate
Number of Steps 3 - 54 - 66 - 8+
Stereocontrol Good, but highly dependent on substrate and reagent.Excellent, predictable stereochemical outcome.[6]Excellent, absolute stereochemistry is pre-determined.
Scalability Potentially high, but may require optimization of reduction conditions.High, well-established and reliable reactions.Lower, often involves more complex transformations and costly starting materials.
Key Advantage Potentially shorter route.High diastereoselectivity and reliability.Unambiguous control of absolute stereochemistry.
Key Challenge Achieving high cis:trans ratio in the reduction step.Regioselectivity of the epoxide opening.Length of the synthetic sequence.

Conclusion

The synthesis of this compound is a task of significant importance for the pharmaceutical industry, providing a key building block for potent DPP-IV inhibitors. While several strategies exist, the choice of route depends on the specific requirements of the project, including scale, cost, and the need for absolute stereochemical purity. The diastereoselective reduction of a 4-aminopiperidin-3-one offers a direct and potentially shorter route, though it may require careful optimization to achieve high selectivity. In contrast, the ring-opening of a cyclic epoxide provides a highly reliable and predictable method for establishing the desired cis-1,2-aminoalcohol stereochemistry, making it a preferred route in many applications. For enantiopure synthesis, chiral pool strategies, though often longer, remain a gold standard. The continued development of novel catalytic and stereoselective methods will undoubtedly lead to even more efficient and elegant syntheses of this valuable molecular scaffold.

References

A Senior Application Scientist's Guide to cis-4-Amino-1-boc-3-hydroxypiperidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Within the vast arsenal of molecular building blocks, the piperidine scaffold holds a place of distinction, prized for its prevalence in numerous FDA-approved drugs and its ability to confer favorable pharmacokinetic properties. This guide provides an in-depth technical overview of a particularly valuable derivative: cis-4-Amino-1-boc-3-hydroxypiperidine.

The strategic placement of the amino and hydroxyl groups in a cis-relationship on the piperidine ring, combined with the presence of the versatile tert-butoxycarbonyl (Boc) protecting group, renders this molecule a highly sought-after intermediate in the synthesis of complex, biologically active compounds.[1] Its inherent chirality and functional group handles allow for precise, three-dimensional elaboration, making it a cornerstone in the development of targeted therapies, most notably in the realm of kinase inhibitors.[1]

This document, intended for researchers, scientists, and drug development professionals, will delve into the core physicochemical properties, synthesis, purification, characterization, and applications of this compound, offering field-proven insights into its strategic deployment in drug discovery programs.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂O₃[2]
Molecular Weight 216.28 g/mol [2]
CAS Number 1161932-04-2 ((3S,4S)-enantiomer)[1][2]
Appearance Typically a solid
Solubility Soluble in various organic solvents[3]

It is crucial to note that while the molecular weight is consistent across all stereoisomers, the CAS number is specific to each enantiomer. The (3S,4S)-enantiomer is a commonly utilized form in the synthesis of chiral drug molecules.

Synthesis of this compound

The stereoselective synthesis of this compound is a critical undertaking, as the precise spatial arrangement of the amino and hydroxyl groups is often essential for biological activity. Several synthetic strategies have been developed, each with its own merits and challenges. Here, we explore two prominent approaches: chiral resolution of a racemic mixture and asymmetric synthesis from a chiral precursor.

Synthetic Workflow Overview

G cluster_0 Chiral Resolution Pathway cluster_1 Asymmetric Synthesis Pathway racemic Racemic 3-Hydroxypiperidine salt (S)-3-Hydroxypiperidine D-pyroglutamate racemic->salt Resolution with D-pyroglutamic acid boc_protected (S)-N-Boc-3-hydroxypiperidine salt->boc_protected Boc Protection ribose 2-Deoxy-D-ribose intermediate Chiral Intermediate ribose->intermediate Multi-step Conversion final_product This compound intermediate->final_product Functional Group Manipulation G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Gene Regulation cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene Gene Transcription nucleus->gene

References

A Technical Guide to the Spectroscopic Characterization of cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data required for the structural elucidation and quality control of cis-4-Amino-1-boc-3-hydroxypiperidine. As a valuable chiral building block in medicinal chemistry, rigorous characterization of this compound is paramount. This document outlines detailed methodologies and expert interpretations for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure data integrity.

Introduction and Molecular Structure

This compound is a key synthetic intermediate used in the development of various pharmaceutical agents. Its piperidine core is a common motif in bioactive molecules, and the specific cis stereochemical relationship between the C3-hydroxyl and C4-amino groups, along with the orthogonal Boc protecting group, makes it a versatile synthon for creating complex molecular architectures.

Accurate spectroscopic characterization is critical to confirm the molecular structure, verify the cis-stereochemistry, and assess the purity of the material. This guide provides the foundational spectroscopic data and interpretation necessary for these tasks.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Figure 1: Molecular structure of this compound with key atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this molecule, particularly for confirming the relative stereochemistry of the C3 and C4 substituents.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative abundance.

Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Key Insights
~3.80 br d 1H H-2eq Deshielded by adjacent Boc-N.
~3.65 m 1H H-3 Coupled to OH, H-2, and H-4 protons.
~3.55 br d 1H H-6eq Deshielded by adjacent Boc-N.
~2.90 m 1H H-4 Coupled to H-3, H-5, and NH₂ protons.
~2.75 m 2H H-2ax, H-6ax Overlapping signals, shielded relative to equatorial protons.
~1.70 m 1H H-5eq
~1.40 s 9H C(CH ₃)₃ Characteristic singlet for the Boc group.
~1.25 m 1H H-5ax

| (Variable) | br s | 3H | OH , NH ₂ | Broad, exchangeable protons. Position is concentration/temperature dependent. |

Interpretation and Causality:

The cis configuration is primarily confirmed by the coupling constant between H-3 and H-4. For a cis relationship on a piperidine ring in a chair conformation, H-3 (axial) and H-4 (equatorial) would exhibit a small coupling constant (J₃,₄ ≈ 2-5 Hz). In contrast, a trans relationship (diaxial) would show a much larger coupling (J₃,₄ ≈ 8-12 Hz).

The use of DMSO-d₆ as a solvent is a deliberate choice. Unlike CDCl₃, it helps in resolving the O-H and N-H proton signals which might otherwise exchange too rapidly or overlap with other signals. These exchangeable protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the OH and NH₂ signals will disappear.[1]

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Shimming: Shim the magnetic field to optimize homogeneity, using the deuterium lock signal from the solvent.

  • Acquisition: Acquire the spectrum at 25 °C. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • D₂O Exchange (Optional but Recommended): Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the identity of OH and NH₂ protons.

Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of unique carbon environments in the molecule.

Table 2: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Assignment Key Insights
154.0 C =O (Boc) Carbonyl carbon of the carbamate.
78.5 C (CH₃)₃ (Boc) Quaternary carbon of the Boc group.
68.0 C-3 Carbon bearing the hydroxyl group, deshielded by oxygen.
52.5 C-4 Carbon bearing the amino group.
45.0 C-2 Adjacent to the Boc-protected nitrogen.
43.8 C-6 Adjacent to the Boc-protected nitrogen.
32.0 C-5 Aliphatic piperidine carbon.

| 28.1 | C(C H₃)₃ (Boc) | Methyl carbons of the Boc group. |

Interpretation and Causality:

The spectrum is expected to show 8 distinct signals, corresponding to the 10 carbon atoms in the molecule (the three methyls of the Boc group are chemically equivalent, and C-2/C-6 may be nearly equivalent depending on ring dynamics). The chemical shifts are consistent with known values for substituted piperidines and Boc-protected amines.[2] The downfield shifts of C-3 and the Boc carbonyl carbon are due to the deshielding effects of the attached electronegative oxygen atoms.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Processing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Key IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
3400 - 3200 O-H and N-H stretch Alcohol (OH) & Amine (NH₂) Strong, Broad
2975 - 2850 C-H stretch (aliphatic) CH, CH₂, CH₃ Medium-Strong
~1680 C=O stretch Carbamate (Boc group) Strong, Sharp
1450 - 1360 C-H bend Aliphatic Medium

| 1250 - 1050 | C-O and C-N stretch | Alcohol & Amine/Carbamate | Medium-Strong |

Interpretation and Causality:

The most informative region is above 1600 cm⁻¹.[3]

  • O-H and N-H Region: A very broad, strong absorption between 3400-3200 cm⁻¹ is a hallmark of this molecule, resulting from the overlapping stretching vibrations of the O-H and N-H bonds. The broadness is due to intermolecular and intramolecular hydrogen bonding. A primary amine (R-NH₂) often shows two distinct peaks in this region, which may be visible as "shoulders" on the broader O-H peak.[4]

  • C=O Region: A strong, sharp peak around 1680 cm⁻¹ is characteristic of the carbonyl stretch of the Boc protecting group.[5] Its position confirms the presence of the carbamate functional group.

  • Fingerprint Region: The complex region below 1500 cm⁻¹ contains C-O and C-N stretching and various bending vibrations that are unique to the molecule's overall structure.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Record a background spectrum on the clean ATR crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid or neat oil sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.

Table 4: Expected ESI-MS Data (Positive Ion Mode)

m/z (mass-to-charge) Ion Identity Interpretation
217.16 [M+H]⁺ Protonated molecular ion. Confirms the molecular weight (216.29 g/mol ).
161.10 [M+H - C₄H₈]⁺ Loss of isobutylene (56 Da) from the Boc group. A characteristic fragmentation.
117.09 [M+H - Boc]⁺ Loss of the entire Boc group (100 Da). Results in the protonated piperidine core.

| 100.09 | [M+H - Boc - H₂O]⁺ | Subsequent loss of water from the deprotected core. |

Interpretation and Causality:

In positive mode ESI-MS, the molecule readily accepts a proton to form the molecular ion [M+H]⁺ at m/z 217. The tert-butyl group is prone to facile fragmentation. The most characteristic fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group as CO₂ and isobutylene (100 Da).[6][7] Observing these specific neutral losses provides strong evidence for the presence and location of the Boc protecting group.

G M [M+H]⁺ m/z = 217.16 F1 [M+H - C₄H₈]⁺ m/z = 161.10 M->F1 - 56 Da F2 [M+H - Boc]⁺ m/z = 117.09 M->F2 - 100 Da F3 [M+H - Boc - H₂O]⁺ m/z = 100.09 F2->F3 - 18 Da

Figure 3: Proposed major fragmentation pathway for this compound in ESI-MS.

Experimental Protocol: ESI-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., Q-TOF or Ion Trap).

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): For unambiguous confirmation, isolate the parent ion [M+H]⁺ (m/z 217.16) and subject it to collision-induced dissociation (CID) to observe the expected fragment ions (m/z 161.10, 117.09).

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H NMR confirms the crucial cis-stereochemistry through analysis of coupling constants. ¹³C NMR verifies the carbon skeleton. IR spectroscopy identifies all key functional groups (OH, NH₂, Boc-carbamate), and mass spectrometry confirms the molecular weight and the presence of the Boc group through its characteristic fragmentation pattern. The integrated use of these techniques, guided by the robust protocols outlined herein, ensures the structural integrity and quality of this important chemical building block for pharmaceutical research and development.

References

Stereochemistry of cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

Substituted piperidines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous approved therapeutics. Among these, cis-4-Amino-1-boc-3-hydroxypiperidine stands out as a critical chiral building block, prized for its densely functionalized and stereochemically defined structure. The precise spatial arrangement of its amino and hydroxyl groups is fundamental to its utility, dictating the binding interactions of the final active pharmaceutical ingredients (APIs) with their biological targets. This guide provides a detailed exploration of the stereochemical nuances of this molecule, from its fundamental conformational preferences to the analytical methodologies required for its unambiguous characterization. It is intended for researchers, chemists, and drug development professionals who utilize this synthon and require a deep, field-proven understanding of its three-dimensional nature.

Core Stereochemical and Conformational Landscape

The stereochemistry of this compound is defined by two contiguous stereocenters at the C3 and C4 positions. The "cis" descriptor denotes the relative configuration where the hydroxyl and amino groups reside on the same face of the piperidine ring. This arrangement gives rise to a pair of enantiomers: (3R, 4S) and (3S, 4R). The successful application of this molecule in drug synthesis hinges on the precise control of both this relative cis stereochemistry and the absolute configuration of the desired enantiomer.[1][2]

The Dominant Chair Conformation

Like most saturated six-membered heterocycles, the piperidine ring adopts a low-energy chair conformation to minimize torsional and steric strain. The conformational equilibrium is heavily influenced by the substituents, particularly the sterically demanding tert-butoxycarbonyl (Boc) group on the ring nitrogen.

  • Influence of the N-Boc Group: The bulky Boc group has a strong energetic preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at C2 and C6. This preference effectively "locks" the ring into a specific chair conformation.

  • Intramolecular Hydrogen Bonding: A key stabilizing feature of the cis-3,4-amino alcohol motif is the potential for an intramolecular hydrogen bond between the C3-hydroxyl group (as the donor) and the C4-amino group (as the acceptor). For this interaction to occur, the groups must be able to approach each other closely. In the dominant chair conformation where the Boc group is equatorial, this hydrogen bond is most effectively formed when the C3-hydroxyl group is in an axial position and the C4-amino group is in an equatorial position. This arrangement minimizes the O-N distance while satisfying the steric demands of the other ring substituents.

The interplay of these forces results in a heavily biased conformational equilibrium, favoring the chair form where the Boc group and the amino group are equatorial, and the hydroxyl group is axial.

Fig 1. Conformational equilibrium of the piperidine ring.

Synthetic Strategies and Stereocontrol

Achieving high stereochemical fidelity is the primary challenge in synthesizing this compound. The literature describes several effective strategies for controlling both the relative (cis) and absolute stereochemistry:

  • Asymmetric Reduction: A common and powerful method involves the stereoselective reduction of a prochiral ketone precursor, N-Boc-4-aminopiperidin-3-one. The use of chiral reducing agents or catalysts can favor the formation of one enantiomer of the cis product.[3][4]

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or sugars (e.g., 2-deoxy-D-ribose), as starting materials.[1][5] The inherent stereochemistry of the starting material is transferred through a series of reactions to establish the desired configuration in the final piperidine product.

  • Resolution Techniques: In this classic strategy, a racemic mixture of the target molecule or an intermediate is prepared and then separated into its constituent enantiomers. This can be achieved through:

    • Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid), which can then be separated by crystallization.[4]

    • Biocatalytic Resolution: Use of enzymes that selectively react with only one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.[1][6]

Analytical Verification of Stereochemistry

A multi-pronged analytical approach is essential to unambiguously confirm the structure, conformation, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the relative stereochemistry and dominant conformation in solution.

Expertise in Action: Interpreting Coupling Constants The key to confirming the cis configuration and the axial/equatorial positions of the C3 and C4 protons lies in the ³J coupling constants. The magnitude of the coupling between H3 and H4 is dictated by their dihedral angle, as described by the Karplus equation.

  • A large coupling constant (³J ≈ 8-12 Hz) indicates an anti-periplanar (180°) relationship, which is characteristic of two protons in a trans-diaxial arrangement.

  • A small coupling constant (³J ≈ 2-5 Hz) indicates a synclinal or gauche (~60°) relationship, characteristic of an axial-equatorial or equatorial-equatorial arrangement.

For the major conformer of this compound (with an axial C3-OH and equatorial C4-NH2), the corresponding protons (H3 and H4) would be equatorial and axial, respectively. This would result in a small ³J(H3,H4) coupling constant, providing strong evidence for the cis relationship.

Data Presentation: Representative NMR Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Inferred Position
H3~3.85m³J(H3,H4) ≈ 3.5Equatorial
H4~2.90m³J(H4,H3) ≈ 3.5Axial
Ring CH₂ (ax)~1.40-1.60m-Axial
Ring CH₂ (eq)~1.80-2.00m-Equatorial
N-CH₂ (ax)~2.70-2.90m-Axial
N-CH₂ (eq)~3.90-4.10m-Equatorial
Boc-(CH₃)₃~1.45s--

Note: These are typical, illustrative values. Actual shifts can vary based on solvent and other conditions.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). DMSO is often preferred as it can help resolve OH and NH protons.

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum to observe chemical shifts, integrations, and multiplicities.

  • 2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin coupling networks and confirm connectivity within the piperidine ring.

  • 2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. This is critical for confirming stereochemistry. A cross-peak between H3 and H4 indicates they are close in space, providing definitive proof of their cis relationship.

  • Data Analysis: Integrate peaks, measure coupling constants, and analyze 2D correlations to build a complete model of the molecule's structure and conformation in solution.

Single Crystal X-ray Diffraction

While NMR provides data on the solution-state conformation, X-ray crystallography offers an unambiguous, solid-state picture of the molecular structure. It is the definitive method for determining both relative and absolute stereochemistry.[7][8]

Experimental Workflow: X-ray Crystallography

G substance Purified Compound crystal Grow Single Crystal (e.g., slow evaporation) substance->crystal 1. Crystallization mount Mount Crystal on Diffractometer crystal->mount 2. Selection diffraction X-ray Diffraction (Data Collection) mount->diffraction 3. Measurement solve Solve Structure (Phase Problem) diffraction->solve 4. Computation refine Refine Model solve->refine 5. Optimization validate Validate Structure (CIF file) refine->validate 6. Finalization

Fig 2. Workflow for single crystal X-ray diffraction analysis.

Protocol Steps:

  • Crystal Growth: Grow diffraction-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and cool it in a cryostream. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern on a detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group.[9][10] The phase problem is solved to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.

  • Absolute Stereochemistry Determination: For chiral compounds crystallizing in non-centrosymmetric space groups, anomalous dispersion effects (the Flack parameter) can be used to determine the absolute configuration (e.g., distinguishing (3R, 4S) from (3S, 4R)) with high confidence.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry-standard technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral synthesis.

Expertise in Action: Selecting a Chiral Stationary Phase (CSP) The separation relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral stationary phase. For a molecule like this compound, which contains hydrogen bond donors (OH, NH₂) and acceptors, polysaccharide-based or macrocyclic antibiotic-based CSPs are excellent starting points.

  • Polysaccharide-based CSPs (e.g., Chiralpak® series): Columns with coated or immobilized cellulose or amylose derivatives are highly versatile and often provide excellent separation for a wide range of compounds.

  • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™ series): Phases based on vancomycin or teicoplanin are particularly effective for polar molecules, especially those containing amino and hydroxyl groups, due to multiple interaction modes including hydrogen bonding, ionic, and steric interactions.[11]

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Screen a selection of CSPs (e.g., Chiralpak IA, IB, IC; CHIROBIOTIC V, T) under normal-phase conditions.

  • Mobile Phase Optimization:

    • Start with a mobile phase of Hexane/Ethanol or Hexane/Isopropanol in a 90/10 ratio.

    • If separation is poor, systematically vary the alcohol content.

    • Add a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for an acidic compound or 0.1% diethylamine for a basic compound) to improve peak shape and resolution. The amino group in the target molecule makes a basic additive a logical choice.

  • Parameter Optimization: Adjust flow rate (typically 0.5-1.5 mL/min) and column temperature to fine-tune the separation and analysis time.

  • Quantification: Once baseline separation is achieved, inject a racemic standard to identify the peaks for each enantiomer. Analyze the synthetic sample and calculate the enantiomeric excess using the peak areas: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Conclusion

The stereochemistry of this compound is a finely balanced interplay of relative configuration, conformational preference, and non-covalent interactions. Its structural integrity is dominated by a robust chair conformation, anchored by an equatorial Boc group and stabilized by an intramolecular hydrogen bond. A rigorous and orthogonal analytical workflow, combining the solution-state insights of high-field NMR, the definitive solid-state proof of X-ray crystallography, and the enantiomeric fidelity assessment by chiral HPLC, is indispensable for its complete characterization. For the drug development professional, a thorough command of these stereochemical principles and analytical techniques is not merely academic; it is a prerequisite for the reliable and successful application of this invaluable chiral building block in the synthesis of next-generation therapeutics.

References

Commercial availability of cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Application of cis-4-Amino-1-boc-3-hydroxypiperidine

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is one of the most prevalent saturated N-heterocyclic motifs found in FDA-approved pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold. Within this class, tert-butyl cis-4-amino-3-hydroxypiperidine-1-carboxylate, hereafter referred to as cis-4A-1B-3HP, represents a particularly strategic building block. Its trifunctional nature—a Boc-protected ring nitrogen, a primary amino group at the C-4 position, and a hydroxyl group at the C-3 position—offers orthogonal handles for sequential chemical modification. The cis stereochemical relationship between the amino and hydroxyl groups provides a specific spatial arrangement that is critical for targeted binding interactions in drug discovery programs.

This guide provides an in-depth analysis of the commercial landscape for cis-4A-1B-3HP, outlines key synthetic considerations, specifies rigorous analytical methods for stereochemical verification, and explores its application as a versatile scaffold in pharmaceutical research.

Commercial Sourcing: Navigating Stereochemical Ambiguity

A significant challenge in procuring cis-4A-1B-3HP is the prevalence of its stereoisomers and structurally related analogues in commercial catalogs. Researchers must exercise extreme diligence to ensure they are sourcing the correct compound. Often, suppliers may list a generic name or a CAS number for a related isomer, leading to potential confusion.

Key Identifiers and Common Isomers:

It is critical to note that a single, universally recognized CAS number for the racemic cis isomer is not consistently cited across major suppliers. The CAS number 203503-03-1 has been associated with the general structure, but its stereochemistry is not always specified.[2] Researchers will more frequently encounter CAS numbers for the trans isomer or other derivatives.

Compound NameIsomerismCAS NumberNotes
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylatetrans1007596-95-3 / 443955-98-4The most commonly available isomer.[3][4][5][6]
cis-1-Boc-4-aminomethyl -3-hydroxypiperidinecis219985-15-6Contains an additional methylene linker.[]
cis-1-Boc-4-methylamino -3-hydroxypiperidinecis933477-84-0The amino group is secondary (methylated).[8]
4-Amino-3-hydroxypiperidine(unprotected)1391004-19-5Lacks the Boc protecting group.

Recommended Sourcing Workflow:

Due to this ambiguity, a systematic approach to procurement is essential. The following workflow is designed to ensure the acquisition of the correct cis isomer.

Start Identify Potential Suppliers (e.g., Benchchem, BOC Sciences, Synblock) Inquiry Submit Formal Inquiry: Specify 'cis' isomer and request lot-specific CoA Start->Inquiry Review Scrutinize CoA & Analytical Data: Focus on 1H NMR for stereochemistry Inquiry->Review Decision Data Confirms cis Isomer? Review->Decision Purchase Proceed with Purchase Decision->Purchase  Yes Reject Reject Lot / Inquire Elsewhere Decision->Reject  No QC Perform In-House QC on Arrival (Confirm identity and purity) Purchase->QC

Caption: Recommended workflow for sourcing cis-4A-1B-3HP.

Synthesis and Stereochemical Control

The synthesis of 1,3,4-trisubstituted piperidines with defined stereochemistry is a non-trivial challenge. The key to accessing cis-4A-1B-3HP is the stereocontrolled introduction of the hydroxyl and amino groups. While proprietary industrial routes vary, a plausible and instructive strategy involves the regioselective opening of an epoxide intermediate, which locks in the required cis relationship.[9]

Generalized Synthetic Protocol:

  • Starting Material: The synthesis typically begins with the commercially available tert-butyl 4-oxopiperidine-1-carboxylate.

  • Epoxidation: The ketone is converted to an epoxide. This is often achieved via the Corey-Chaykovsky reaction using dimethylsulfoxonium ylide, which attacks the carbonyl to form the epoxide.

  • Regioselective Epoxide Opening: The epoxide is then opened with an amine nucleophile (e.g., benzylamine or a protected amine equivalent). The nucleophile attacks the less sterically hindered C-4 position, and the reaction proceeds with inversion of configuration. This step establishes the relative cis stereochemistry between the newly formed C-N bond and the C-O bond.

  • Deprotection/Final Functionalization: If a protecting group like benzylamine was used, it is removed via hydrogenolysis to reveal the primary amine at C-4, yielding the final product.

cluster_main Generalized Synthesis of cis-4A-1B-3HP Start N-Boc-4-piperidone Epoxide Epoxide Intermediate Start->Epoxide Corey-Chaykovsky Reaction Opened N-Protected cis-Amino Alcohol Epoxide->Opened Regioselective opening (e.g., with BnNH2) Final This compound Opened->Final Deprotection (e.g., Hydrogenolysis)

Caption: Plausible synthetic pathway to cis-4A-1B-3HP.

Quality Control: The Definitive Guide to Stereochemical Verification

Given the sourcing challenges, in-house analytical verification is not just recommended; it is essential. ¹H NMR spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans diastereomers.

Protocol for ¹H NMR Analysis:

The key distinction lies in the coupling constant (J-value) between the protons at C-3 (H3) and C-4 (H4). This value is dictated by the dihedral angle between them, as described by the Karplus equation.

  • cis-Isomer: The H3 and H4 protons will have an axial-equatorial (or equatorial-axial) relationship. This results in a small dihedral angle and thus a small coupling constant (typically J = 2-5 Hz) .

  • trans-Isomer: In its most stable chair conformation, the substituents are di-equatorial, meaning the H3 and H4 protons are di-axial. This ~180° dihedral angle results in a large coupling constant (typically J = 8-12 Hz) .

Summary of Analytical Verification Methods:

TechniquePurposeKey Indicator for cis-4A-1B-3HP
¹H NMR Structure & Stereochemistry Small coupling constant (J₃,₄ ≈ 2-5 Hz) between H3 and H4 protons.
¹³C NMR Structure ConfirmationConfirms the presence of 10 unique carbon signals (including Boc group).
Mass Spec (LC-MS) Molecular Weight VerificationDetection of the [M+H]⁺ ion at m/z ≈ 217.15.
HPLC Purity AssessmentA single major peak indicating >95% purity (or as specified).
FTIR Functional Group IDCharacteristic stretches for O-H (~3400 cm⁻¹), N-H (~3300 cm⁻¹), and C=O of Boc group (~1680 cm⁻¹).

Applications in Drug Discovery: A Scaffold for Innovation

The unique arrangement of functional groups in cis-4A-1B-3HP makes it a highly versatile starting point for generating libraries of complex molecules for structure-activity relationship (SAR) studies. The orthogonal protecting group strategy allows for selective chemical modifications at three distinct points.

  • Modification at C-4 Amino Group: The primary amine is a potent nucleophile, readily undergoing acylation, sulfonylation, reductive amination, and alkylation to explore substituents that can interact with specific pockets of a biological target.

  • Modification at C-3 Hydroxyl Group: The hydroxyl group can be converted into ethers or esters, or it can be oxidized to a ketone, providing another axis for structural diversification.

  • Modification at N-1 Ring Nitrogen: After the desired modifications at C-3 and C-4 are complete, the Boc group can be easily removed under acidic conditions (e.g., with TFA). The resulting secondary amine can then be functionalized, for example, by attaching moieties to improve solubility or modulate pharmacokinetic properties.

This strategic approach has been applied to the broader 4-aminopiperidine class in the development of novel therapeutics, including inhibitors of the Hepatitis C Virus (HCV) and new antifungal agents.[10][11]

Caption: Application of cis-4A-1B-3HP as a versatile scaffold in SAR studies.

Conclusion

tert-butyl cis-4-amino-3-hydroxypiperidine-1-carboxylate is a high-value chemical tool for researchers in drug discovery. Its defined stereochemistry and trifunctional nature provide a robust platform for the synthesis of novel and complex molecular entities. However, its commercial procurement is fraught with potential ambiguity regarding its stereoisomers. A rigorous, data-driven sourcing and verification strategy, centered on the critical analysis of ¹H NMR data, is paramount. By adhering to the principles outlined in this guide, researchers can confidently source the correct cis isomer and fully leverage its synthetic potential to accelerate the development of next-generation therapeutics.

References

The Strategic Role of cis-4-Amino-1-boc-3-hydroxypiperidine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimal pharmacological profiles is a perpetual endeavor. Within this pursuit, certain molecular frameworks emerge as "privileged scaffolds" – structures that exhibit the inherent ability to bind to multiple biological targets, offering a versatile foundation for the development of a diverse range of therapeutic agents. The cis-4-amino-1-boc-3-hydroxypiperidine core is a quintessential example of such a scaffold. Its unique stereochemistry and the synthetic tractability afforded by the tert-butoxycarbonyl (Boc) protecting group have positioned it as a cornerstone in the design of potent and selective inhibitors for a variety of enzymes, most notably Dipeptidyl Peptidase-4 (DPP-4) and Poly (ADP-ribose) Polymerase (PARP).[1]

This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound derivatives and their analogs. We will delve into the causality behind synthetic strategies, explore the nuanced structure-activity relationships (SAR) that govern their biological effects, and present detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

Synthesis of the Core Scaffold: A Stereoselective Challenge

The synthesis of the this compound scaffold with precise control over its stereochemistry is a critical undertaking, as the spatial arrangement of the amino and hydroxyl groups is paramount for effective target engagement.[2] Several synthetic strategies have been developed, often employing enzymatic resolutions or starting from chiral precursors to achieve the desired enantiopurity.

Causality in Synthetic Design: The Rationale Behind the Route

The choice of a synthetic route is often dictated by factors such as stereochemical control, scalability, and the availability of starting materials. One effective approach involves the diastereoselective reduction of a suitable precursor, such as 1-Boc-4-amino-piperidin-3-one. The use of specific reducing agents can favor the formation of the cis isomer. Biocatalytic methods, employing ketoreductase enzymes, have also gained prominence due to their high enantioselectivity and environmentally friendly nature.[3]

Detailed Experimental Protocol: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone

This protocol describes the synthesis of (S)-1-Boc-3-hydroxypiperidine, a key precursor, using a ketoreductase (KRED) enzyme. This method is advantageous due to its high stereoselectivity.[3][4]

Materials:

  • N-1-Boc-3-piperidone

  • Ketoreductase (KRED) enzyme (e.g., KRED 110)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Triethanolamine HCl buffer (200 mM, pH 7.5)

  • Isopropyl alcohol (IPA)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Celite

Procedure:

  • Prepare a reaction mixture containing N-1-Boc-3-piperidone (10 g/L) dissolved in IPA.

  • To this solution, add 3% (w/v) KRED 110, 10 mM NAD+, and 200 mM triethanolamine HCl buffer (pH 7.5).[3]

  • Stir the reaction mixture at 230 rpm at a controlled temperature of 35–40 °C for 3–4 hours.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and n-hexane (1:1) and ninhydrin for visualization.[3]

  • Upon completion of the reaction, filter the mixture through a pad of Celite to remove the enzyme.

  • Extract the filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the (S)-1-Boc-3-hydroxypiperidine product as a yellow to brown oily residue.[3]

  • Further purification can be achieved by column chromatography if necessary.

This protocol provides a foundation for the synthesis of the chiral hydroxypiperidine core, which can then be further functionalized to introduce the amino group at the 4-position.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of (S)-1-Boc-3-hydroxypiperidine N-1-Boc-3-piperidone N-1-Boc-3-piperidone Reaction_Mixture Reaction Mixture (IPA, KRED, NAD+, Buffer) N-1-Boc-3-piperidone->Reaction_Mixture Incubation Incubation (35-40°C, 230 rpm, 3-4h) Reaction_Mixture->Incubation Workup Workup (Filtration, Extraction, Drying) Incubation->Workup (S)-1-Boc-3-hydroxypiperidine (S)-1-Boc-3-hydroxypiperidine Workup->(S)-1-Boc-3-hydroxypiperidine

Caption: Enzymatic synthesis of (S)-1-Boc-3-hydroxypiperidine.

Derivatives and Analogs: Tailoring for Therapeutic Targets

The versatility of the this compound scaffold lies in its amenability to chemical modification at multiple positions. The 4-amino group serves as a key handle for introducing various substituents to interact with specific residues in the target protein's active site, while the 3-hydroxyl group can be modified to fine-tune physicochemical properties. The Boc-protected nitrogen at the 1-position allows for selective deprotection and further functionalization.

Strategies for Derivatization
  • N-Acylation/Alkylation of the 4-Amino Group: The primary amine at the 4-position can be readily acylated or alkylated to introduce a wide array of functional groups. This is a common strategy for extending into the binding pockets of target enzymes.

  • Modification of the 3-Hydroxyl Group: The hydroxyl group can be etherified, esterified, or replaced with other functional groups (e.g., fluorine) to modulate properties such as hydrogen bonding capacity, metabolic stability, and lipophilicity.

  • Functionalization of the Piperidine Nitrogen: Following deprotection of the Boc group, the secondary amine can be functionalized to introduce larger substituents or to link the piperidine scaffold to other molecular fragments.

Applications in Drug Discovery: Case Studies

The strategic application of this compound derivatives has led to the development of successful drugs and promising clinical candidates in several therapeutic areas.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Mechanism of Action: DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These hormones are crucial for glucose homeostasis, as they stimulate glucose-dependent insulin secretion and suppress glucagon release.[7] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes.[5][6]

Role of the Scaffold: The cis-4-amino-3-hydroxypiperidine moiety is a key pharmacophore in several DPP-4 inhibitors. The amino group typically forms a crucial interaction with the S1 subpocket of the DPP-4 active site, mimicking the N-terminal amine of the natural substrates. The hydroxypiperidine ring provides a rigid scaffold that positions the interacting groups optimally for binding.

Structure-Activity Relationship (SAR):

  • The primary amino group is essential for potent inhibition.

  • The cis stereochemistry of the amino and hydroxyl groups is critical for optimal binding.

  • Substituents on the amino group can be varied to enhance potency and selectivity. For example, bulky aromatic or heteroaromatic groups can occupy the S2 subpocket of the enzyme.

Quantitative Data on DPP-4 Inhibition:

Compound IDR-Group on 4-AminoDPP-4 IC50 (nM)Reference
Sitagliptin Analog A 2,4,5-Trifluorophenylacetyl19[8]
Alogliptin Analog B 2-Cyanobenzyl6.57[9]
Derivative C 3-(Trifluoromethyl)phenyl4.775[8]
Derivative D 4-Bromobenzylidene1.266[7]

Signaling Pathway Visualization:

G cluster_0 Incretin Pathway and DPP-4 Inhibition Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 Inhibition

Caption: Mechanism of action of DPP-4 inhibitors in the incretin pathway.

Case Study 2: Poly (ADP-ribose) Polymerase (PARP) Inhibitors for Cancer Therapy

Mechanism of Action: PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3] When PARP is inhibited, these SSBs accumulate and can lead to the formation of double-strand breaks (DSBs) during DNA replication.[10] In cancer cells with defects in homologous recombination (HR), a major pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality, resulting in selective cancer cell death.[8]

Role of the Scaffold: The cis-4-amino-3-hydroxypiperidine scaffold can be incorporated into the structure of PARP inhibitors to provide a rigid framework for orienting key pharmacophoric elements. These elements can interact with the nicotinamide binding pocket of the PARP enzyme.

Structure-Activity Relationship (SAR):

  • The piperidine ring serves as a central scaffold to position aromatic or heteroaromatic moieties that mimic the nicotinamide portion of NAD+, the natural substrate of PARP.

  • Substituents on the piperidine ring can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

Quantitative Data on PARP-1 Inhibition:

Compound IDCore Scaffold ModificationPARP-1 IC50 (nM)Reference
Olaparib Analog E Phthalazinone-piperazine16.10[10]
Analog F Pyridopyridazinone-piperidine36[10]
Analog G Benzimidazole-piperidine~50[5]

DNA Repair Pathway Visualization:

G cluster_0 PARP Inhibition and Synthetic Lethality DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Replication_Fork Replication Fork DNA_SSB->Replication_Fork Unrepaired BER Base Excision Repair (BER) PARP->BER SSB_Repair SSB Repaired BER->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP Inhibition DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Proficient HR Proficient Cell DNA_DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DNA_DSB->HR_Deficient DSB_Repair DSB Repaired HR_Proficient->DSB_Repair Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death Cell_Survival Cell Survival DSB_Repair->Cell_Survival

Caption: Role of PARP inhibitors in DNA repair and synthetic lethality.

Conclusion and Future Perspectives

The this compound scaffold has firmly established its position as a privileged structure in medicinal chemistry. Its inherent conformational rigidity, coupled with the stereospecific presentation of key functional groups, provides an exceptional platform for the design of potent and selective enzyme inhibitors. The synthetic accessibility and versatility of this core have enabled the development of life-changing therapies for type 2 diabetes and various cancers.

The future of drug discovery will undoubtedly continue to leverage the unique attributes of this scaffold. The exploration of novel derivatives and analogs, guided by a deeper understanding of target biology and structure-based design, holds immense promise for addressing unmet medical needs. As our synthetic methodologies become more sophisticated and our understanding of disease mechanisms evolves, the this compound core will remain an invaluable tool in the arsenal of the medicinal chemist, paving the way for the next generation of innovative therapeutics.

References

An In-Depth Technical Guide on the Physical and Chemical Stability of cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Amino-1-boc-3-hydroxypiperidine is a valuable building block in medicinal chemistry, frequently incorporated into the synthesis of complex molecules with therapeutic potential. The piperidine motif is a prevalent heterocyclic scaffold found in numerous FDA-approved pharmaceuticals.[1] The stereochemistry and functional group presentation of this particular isomer make it a critical component for achieving desired pharmacological activity and selectivity. As with any key intermediate in drug development, a thorough understanding of its physical and chemical stability is paramount to ensure the integrity, purity, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways and offering methodologies for its assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and developing appropriate handling and storage protocols.

PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂O₃[2]
Molecular Weight216.28 g/mol [2]
AppearanceSolid
Melting Point34-40 °C
LogP-0.2[2]

The presence of both a protected amine (Boc group) and a free primary amine, along with a hydroxyl group, imparts a degree of polarity to the molecule, as indicated by the negative LogP value. This suggests good solubility in polar solvents. The tert-butoxycarbonyl (Boc) protecting group is a key feature influencing the molecule's chemical stability.[3]

Chemical Stability and Degradation Pathways

The chemical stability of this compound is primarily dictated by the lability of the Boc-protecting group and the reactivity of the amino and hydroxyl functionalities. Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[4]

Hydrolytic Stability

The Boc group is susceptible to cleavage under acidic conditions via hydrolysis.[5][6] This is a common deprotection strategy in organic synthesis.[7] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7][8]

Degradation Pathway: Acid Hydrolysis

This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate H+ Deprotected Piperidine Deprotected Piperidine Protonated Intermediate->Deprotected Piperidine - CO2, - isobutylene This compound This compound Carbamic Acid Intermediate Carbamic Acid Intermediate This compound->Carbamic Acid Intermediate Heat (Δ) Deprotected Piperidine Deprotected Piperidine Carbamic Acid Intermediate->Deprotected Piperidine - CO2 Isobutylene Isobutylene Carbamic Acid Intermediate->Isobutylene cluster_0 Oxidation at C4-Amino cluster_1 Oxidation at C3-Hydroxyl cis-4-Amino-1-boc-3-hydroxypiperidine_A This compound Ketone_at_C4 cis-1-Boc-3-hydroxy-4-oxopiperidine cis-4-Amino-1-boc-3-hydroxypiperidine_A->Ketone_at_C4 [O] cis-4-Amino-1-boc-3-hydroxypiperidine_B This compound Ketone_at_C3 cis-4-Amino-1-boc-3-oxopiperidine cis-4-Amino-1-boc-3-hydroxypiperidine_B->Ketone_at_C3 [O] cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photostability Photo->Analysis Sample This compound Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Results Identify Degradants & Pathways Analysis->Results Method Develop & Validate Stability-Indicating Method Results->Method LongTerm Long-Term Stability Studies Method->LongTerm

References

An In-depth Technical Guide on the Solubility of cis-4-Amino-1-boc-3-hydroxypiperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of cis-4-Amino-1-boc-3-hydroxypiperidine

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the orthogonal reactivity of its functional groups—a Boc-protected amine, a primary amine, and a hydroxyl group—makes it a versatile intermediate for the synthesis of complex molecular architectures. The precise stereochemical arrangement of the cis-amino and hydroxyl groups offers a unique conformational constraint that is often sought after in the design of targeted therapeutics, including enzyme inhibitors and receptor ligands.[1]

A thorough understanding of the solubility of this intermediate is paramount for its effective use. Solubility data informs critical process development decisions, including the choice of reaction solvents, purification strategies (crystallization or chromatography), and formulation of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers a predicted solubility profile based on structural analogs, and presents a detailed, field-proven protocol for its experimental determination.

Theoretical Framework for Solubility: A Molecule of Dichotomous Polarity

The solubility of this compound is dictated by the interplay of its distinct functional groups, which impart both polar and non-polar characteristics.

  • The Piperidine Ring: A saturated heterocycle that forms the core of the molecule. While the nitrogen atom can act as a hydrogen bond acceptor, the overall ring structure is largely non-polar.[2]

  • The tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic protecting group on the ring nitrogen significantly increases the molecule's non-polar character, thereby enhancing its affinity for organic solvents.[3]

  • The Hydroxyl (-OH) and Amino (-NH₂) Groups: These two polar, protic groups are capable of both donating and accepting hydrogen bonds. Their presence is the primary driver for solubility in polar solvents.

The cis stereochemistry of the hydroxyl and amino groups may allow for intramolecular hydrogen bonding, which could slightly reduce the molecule's interaction with solvent molecules compared to its trans isomer, potentially impacting solubility. The overall solubility in a given solvent will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

cluster_solute This compound cluster_solvent Solvent Interactions Molecule Piperidine Core Boc Boc Group (Lipophilic) Molecule->Boc increases non-polar character OH Hydroxyl Group (Polar, H-Bond Donor/Acceptor) Molecule->OH imparts polarity NH2 Amino Group (Polar, H-Bond Donor/Acceptor) Molecule->NH2 imparts polarity Non_Polar Non-Polar Solvents (e.g., Hexane, Toluene) Boc->Non_Polar Favorable van der Waals Polar_Protic Polar Protic Solvents (e.g., Methanol, Ethanol) OH->Polar_Protic Strong H-Bonding Polar_Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) OH->Polar_Aprotic H-Bond Accepting NH2->Polar_Protic Strong H-Bonding NH2->Polar_Aprotic H-Bond Donating

Caption: Molecular features of this compound and their interactions with different solvent classes.

Predicted and Analog-Based Solubility Profile

While precise, quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative profile can be predicted based on its structural features and publicly available data for analogous compounds.

Solvent ClassSolventPredicted SolubilityRationale and Analog Data
Polar Protic MethanolSoluble to Highly SolubleThe hydroxyl and amino groups will strongly interact via hydrogen bonding. Analogs like (S)-1-Boc-3-hydroxypiperidine and 4-amino-1-boc-piperidine-4-carboxylic acid are reported to be soluble in methanol.[4][5]
EthanolSolubleSimilar to methanol, ethanol should be an effective solvent. 4-Anilino-1-Boc-piperidine shows a solubility of 25 mg/mL in ethanol.[3]
WaterSparingly Soluble to InsolubleThe large, non-polar Boc group is expected to significantly limit aqueous solubility. 4-Amino-1-Boc-piperidine is reported as insoluble in water.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleDMSO is a strong hydrogen bond acceptor and can effectively solvate the polar groups. 4-Anilino-1-Boc-piperidine has a solubility of 25 mg/mL in DMSO.[3]
Dimethylformamide (DMF)SolubleDMF is another effective polar aprotic solvent. 4-Anilino-1-Boc-piperidine shows a solubility of 15 mg/mL in DMF.[3]
AcetonitrileModerately SolubleAcetonitrile is less polar than DMSO and DMF, so moderate solubility is expected.
Chlorinated Dichloromethane (DCM)Moderately SolubleThe non-polar character of the Boc group and piperidine ring will favor solubility, but the polar groups may limit it.
ChloroformSolubleThe ability of chloroform to act as a weak hydrogen bond donor may enhance solubility compared to DCM. 4-(N-Boc-amino)piperidine is soluble in chloroform at 30 mg/mL.[7]
Ethers Tetrahydrofuran (THF)Moderately SolubleTHF is a moderately polar ether that should offer some solubility.
Non-Polar TolueneSparingly SolubleThe dominant polar groups will likely lead to poor solubility in non-polar aromatic solvents.
HexaneInsolubleThe molecule's polarity is too high for significant solubility in aliphatic hydrocarbons.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the equilibrium shake-flask method is the gold standard. This protocol provides a robust and reproducible approach.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Record the exact weight of the added solid.

    • Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure that the dissolution process is complete.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high results.

  • Analysis and Quantification:

    • Prepare a series of calibration standards of the compound in the same solvent.

    • Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted sample solution and the calibration standards by HPLC or UPLC.

    • Determine the concentration of the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, accounting for any dilutions made.

    • The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or g/L.

cluster_workflow Solubility Determination Workflow A 1. Preparation Add excess solute to a known volume of solvent. B 2. Equilibration Agitate at constant temperature for 24-72 hours. A->B C 3. Separation Allow solid to settle. Filter the supernatant. B->C D 4. Analysis Dilute and analyze by HPLC/UPLC against a calibration curve. C->D E 5. Calculation Determine concentration, accounting for dilution. D->E

Caption: Standard workflow for the experimental determination of solubility using the shake-flask method.

Conclusion and Application

This compound possesses a mixed polarity, suggesting good solubility in polar organic solvents such as alcohols, DMSO, and DMF, and limited solubility in water and non-polar hydrocarbons. For drug development professionals, this solubility profile is critical. Good solubility in solvents like methanol or ethanol is advantageous for purification by crystallization, while solubility in aprotic polar solvents is beneficial for conducting a wide range of synthetic transformations. The detailed experimental protocol provided herein offers a reliable method for obtaining the precise quantitative data necessary to optimize these processes, ensuring the efficient and scalable use of this valuable synthetic intermediate.

References

Methodological & Application

Application Note: The cis-4-Amino-1-boc-3-hydroxypiperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics, from CNS agents to oncology drugs.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging biological targets. This guide focuses on a particularly valuable derivative: cis-4-Amino-1-boc-3-hydroxypiperidine .

This building block offers a unique combination of features: a conformationally restricted core, stereochemically defined vicinal amino and hydroxyl groups, and an orthogonal protecting group strategy (Boc). These characteristics enable its use as a high-impact component for constructing complex molecules with precise target affinity and optimized physicochemical properties. This document serves as a technical guide for researchers, providing insights into the strategic application of this scaffold and detailed protocols for its synthetic manipulation.

The Strategic Advantage of the cis-4-Amino-3-hydroxypiperidine Scaffold

The utility of this scaffold is not accidental; it is a direct result of its inherent structural and chemical properties. Understanding these features is key to leveraging its full potential in a drug discovery campaign.

Structural Pre-organization and Vectorial Presentation

The piperidine ring predominantly adopts a stable chair conformation. In the cis-isomer, the C3-hydroxyl and C4-amino groups are oriented in an axial-equatorial or equatorial-axial relationship on the same face of the ring. This fixed spatial arrangement presents a distinct vector of hydrogen bond donors and acceptors, which can be exploited to achieve highly specific and potent interactions with a protein target. The tert-butoxycarbonyl (Boc) group at the N1 position serves not only as a protecting group but also as a bulky conformational lock, further reducing the entropic penalty upon binding.

cluster_0 Key Structural Features A This compound B Conformationally Rigid Piperidine Core A->B C Precise 3D Vector (cis-amino/hydroxyl groups) A->C D Orthogonal Protection (Boc at N1, free C4-NH2) A->D E Key Interaction Points (H-bond donor/acceptor) C->E

Caption: Logical relationship of the scaffold's key features.

The Role of Functional Groups in Target Engagement

The power of this scaffold lies in its vicinal (adjacent) functional groups, which are critical for molecular recognition.[2]

  • C3-Hydroxyl Group: This group can act as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). This duality allows it to form strong, specific interactions with polar residues like serine, threonine, aspartate, or glutamate in a protein's binding pocket.

  • C4-Amino Group: As a primary amine, this group is a potent hydrogen bond donor and a basic center. In its protonated state (pKa ~9-10), it can form a strong ionic bond, or salt bridge, with acidic residues like aspartate or glutamate, serving as a powerful anchor point for the entire molecule. The Boc-protected N1 nitrogen is non-basic, meaning synthetic modifications can be selectively directed to the C4-amine.

Stereochemistry: The Critical Determinant of Activity

The precise stereochemistry of the amino alcohol moiety is paramount for biological activity. The (3S,4S) configuration, a specific enantiomer of the cis isomer, is frequently cited as a key intermediate for constructing bioactive molecules, particularly kinase and protease inhibitors.[2]

A compelling illustration of this principle is the contrast with the trans isomer. For example, the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib utilizes a chiral piperidine intermediate, but not the one discussed here.[3] The development of such targeted therapies often involves screening various isomers, where a subtle change from cis to trans, or from one enantiomer to another, can result in a multi-log difference in binding affinity. This underscores the necessity of using stereochemically pure building blocks to ensure optimal drug-target interactions and avoid off-target effects from undesired stereoisomers.

Applications in Therapeutic Agent Synthesis

The unique features of this compound make it a versatile building block for a range of therapeutic targets.

Case Study 1: Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[4] Many kinase inhibitors are designed to be ATP-competitive, binding in the adenine-binding pocket. The hinge region of this pocket is rich in hydrogen bond donors and acceptors. The cis-amino-hydroxyl motif is perfectly suited to form multiple, stabilizing hydrogen bonds in this region, significantly enhancing binding affinity and selectivity. For instance, in the development of inhibitors for kinases like Akt, the exploration of various substituted piperidine scaffolds is a common strategy to optimize potency and pharmacokinetic properties.[5]

Case Study 2: Protease Inhibitors

Proteases are another critical enzyme class, with four main mechanistic types: serine, cysteine, aspartic, and metalloproteases.[6] Protease inhibitors often function by mimicking the transition state of peptide bond cleavage.[7] The rigid piperidine scaffold can serve as a non-hydrolyzable peptide backbone mimic. The hydroxyl group can interact with the catalytic residues (e.g., the serine in serine proteases), while the amino group can be functionalized to extend into the substrate-binding pockets (e.g., S1, S2), thereby conferring specificity.

Therapeutic AreaRole of the ScaffoldRepresentative Target Class
Oncology Forms key hydrogen bonds in ATP-binding pocket.Protein Kinases (e.g., Akt, BTK)
Infectious Diseases Mimics peptide backbone; interacts with catalytic residues.Viral Proteases (e.g., HCV Protease)
Inflammation Presents functional groups to engage with active site.Serine/Cysteine Proteases
CNS Disorders Provides a rigid core for receptor ligands.GPCRs, Ion Channels

Table 1: Summary of therapeutic applications for the hydroxypiperidine scaffold.

Core Synthetic Protocols

The true value of a building block is realized through its synthetic utility. The orthogonal protecting group strategy of this compound (the free C4-amine and protected N1-amine) allows for sequential and controlled functionalization.

General Handling and Storage
  • Storage: Store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). It is a solid that can be hygroscopic.

  • Handling: Use standard personal protective equipment. Weigh out in a controlled environment to minimize moisture uptake. The compound is soluble in common organic solvents like dichloromethane (DCM), methanol (MeOH), and dimethylformamide (DMF).

Protocol 1: N-Functionalization via Amide Bond Formation

This is the most common reaction, coupling a carboxylic acid to the C4-amino group.

cluster_workflow Workflow: Amide Coupling start Dissolve Reagents (Piperidine, R-COOH, Base) activate Add Coupling Agent (e.g., HATU) start->activate react Stir at RT (2-12 h) activate->react monitor Monitor by LC-MS/TLC react->monitor workup Aqueous Workup (e.g., NaHCO3 wash) monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow diagram for amide bond formation.

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the piperidine in an appropriate anhydrous solvent (e.g., DMF or DCM, ~0.1 M concentration).

  • Addition of Reagents: Add the carboxylic acid (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir for 5 minutes.

  • Activation & Coupling: Add the coupling agent, for example, HATU (1.1 eq), in one portion.

    • Causality Note: HATU is a highly efficient coupling reagent that minimizes racemization of chiral carboxylic acids and works well even with sterically hindered amines. Alternatives include EDC/HOBt or T3P.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Self-Validation: The aqueous washes remove the excess base, coupling agent byproducts, and any remaining water-soluble reagents.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate or DCM/MeOH gradient).

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: N-Functionalization via Reductive Amination

This protocol is used to form a C-N bond by reacting the C4-amine with an aldehyde or ketone.

cluster_workflow Workflow: Reductive Amination start Dissolve Piperidine & Aldehyde in DCE/DCM imine Stir to Form Imine/Enamine (Add Acetic Acid, optional) start->imine reduce Add Reducing Agent (e.g., NaBH(OAc)₃) imine->reduce react Stir at RT (4-16 h) reduce->react workup Quench & Aqueous Workup react->workup purify Purify (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow diagram for reductive amination.

Step-by-Step Methodology:

  • Setup: To a flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).

  • Dissolution: Dissolve the reagents in an anhydrous solvent like dichloroethane (DCE) or DCM (~0.1 M). A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq), portion-wise.

    • Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less basic than NaBH₄ or NaCNBH₃, reducing side reactions and being compatible with a wider range of functional groups.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor by LC-MS.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification & Characterization: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography and characterize as described in Protocol 1.

Protocol 3: Boc-Deprotection

This protocol removes the Boc group from the N1 position, revealing the secondary amine for further functionalization.

Step-by-Step Methodology:

  • Setup: Dissolve the Boc-protected piperidine substrate in DCM (~0.1 M).

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equivalents, often used as a 20-50% solution in DCM) dropwise.

    • Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The reaction is typically fast and clean. An alternative is using 4M HCl in dioxane.

  • Reaction: Stir the reaction at 0°C to room temperature for 1-3 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as a TFA or HCl salt.

    • Self-Validation: The resulting amine salt is often carried forward to the next step without further purification. If the free base is required, the residue can be dissolved in DCM and washed with saturated aqueous NaHCO₃, followed by drying and concentration.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-organized conformational rigidity, coupled with the precise stereochemical presentation of key interacting functional groups, provides a powerful platform for designing potent and selective therapeutic agents. By understanding its intrinsic properties and mastering its synthetic manipulation through the protocols outlined herein, researchers can significantly accelerate the discovery and development of next-generation medicines.

References

The Versatile Synthon: Strategic Applications of cis-4-Amino-1-boc-3-hydroxypiperidine in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. The strategic functionalization of the piperidine core is therefore a critical endeavor in modern drug discovery. Among the myriad of substituted piperidine building blocks, cis-4-Amino-1-boc-3-hydroxypiperidine stands out as a particularly valuable and versatile synthon.

This technical guide delves into the synthetic utility of this compound, providing detailed application notes and protocols for its elaboration into complex, high-value molecules. We will explore the nuanced reactivity of its vicinal amino and hydroxyl groups, the strategic role of the Boc protecting group, and the causality behind the selection of reagents and reaction conditions. The protocols herein are designed to be self-validating, offering researchers a robust foundation for their synthetic campaigns.

Core Principles of Reactivity and Synthetic Strategy

The synthetic utility of this compound is dictated by the interplay of its three key functional groups: the primary amine at C-4, the secondary hydroxyl group at C-3, and the tert-butyloxycarbonyl (Boc) protected nitrogen at the 1-position. The cis relationship between the amino and hydroxyl groups offers unique stereochemical control in subsequent transformations.

A primary strategic consideration is the orthogonal protection of the amino and hydroxyl functionalities, allowing for their selective manipulation. The Boc group on the ring nitrogen is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, enabling late-stage N-functionalization.

dot graph "Synthetic_Strategy" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound"]; B [label="Selective N-Functionalization (e.g., Reductive Amination, Acylation)"]; C [label="Selective O-Functionalization (e.g., Etherification, Esterification)"]; D [label="Simultaneous Functionalization"]; E [label="Complex Target Molecule (e.g., Kinase Inhibitor)"];

A -> B [label="Protect OH"]; A -> C [label="Protect NH2"]; A -> D; B -> E [label="Deprotect/Functionalize OH"]; C -> E [label="Deprotect/Functionalize NH2"]; D -> E; } Caption: Strategic functionalization pathways of this compound.

Application Note I: Synthesis of a Key Intermediate for Janus Kinase (JAK) Inhibitors

The 3-amino-4-hydroxypiperidine scaffold is a key structural motif in a number of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and certain cancers.[3] This protocol details a representative synthesis of a pivotal intermediate for molecules such as Tofacitinib, starting from this compound.

Rationale and Workflow Overview

The overall strategy involves the sequential modification of the amino and hydroxyl groups to install the requisite substituents found in the target drug class. The workflow begins with the protection of the hydroxyl group, followed by N-methylation of the primary amine. Subsequent N-benzylation serves a dual purpose: it protects the piperidine nitrogen after Boc-deprotection and can act as a directing group in certain reactions.

dot graph "JAK_Inhibitor_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="1. O-Protection (e.g., TBDMS-Cl)"]; step2 [label="2. Reductive Amination (N-Methylation)"]; step3 [label="3. Boc Deprotection (e.g., TFA)"]; step4 [label="4. N-Benzylation"]; step5 [label="5. O-Deprotection (e.g., TBAF)"]; step6 [label="6. N-Arylation with Pyrrolopyrimidine Core"]; end [label="JAK Inhibitor Precursor", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> end; } Caption: Workflow for the synthesis of a JAK inhibitor precursor.

Detailed Experimental Protocol: Synthesis of (cis)-1-Benzyl-4-(methylamino)piperidin-3-ol

This multi-step protocol transforms the starting material into a key piperidine intermediate ready for coupling with the heterocyclic core of many JAK inhibitors.

Step 1: Protection of the Hydroxyl Group

  • Rationale: Protection of the C-3 hydroxyl group as a silyl ether prevents its interference in the subsequent N-alkylation steps. The tert-butyldimethylsilyl (TBDMS) group is chosen for its robustness and ease of cleavage under specific conditions.

  • Materials:

    • This compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)

    • Imidazole (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound and imidazole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add TBDMS-Cl portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, tert-butyl cis-4-amino-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate, is typically used in the next step without further purification.

Step 2: N-Methylation via Reductive Amination

  • Rationale: This step introduces the methyl group onto the primary amine. A two-step process involving formation of a carbamate followed by reduction is a reliable method.

  • Materials:

    • Crude product from Step 1 (1.0 eq)

    • Ethyl chloroformate (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium aluminum hydride (LiAlH₄, 2.0 eq)

    • Anhydrous Diethyl Ether

  • Procedure:

    • Dissolve the crude silyl-protected amine in anhydrous THF and cool to 0 °C.

    • Add triethylamine, followed by the slow addition of ethyl chloroformate.

    • Stir at room temperature for 4 hours.

    • Filter the reaction mixture and concentrate the filtrate.

    • In a separate flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C.

    • Slowly add a solution of the crude carbamate in anhydrous diethyl ether to the LiAlH₄ suspension.

    • Stir the reaction at room temperature for 6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with diethyl ether.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl cis-3-((tert-butyldimethylsilyl)oxy)-4-(methylamino)piperidine-1-carboxylate.

Step 3 & 4: Boc-Deprotection and N-Benzylation

  • Rationale: The Boc group is removed to allow for the introduction of the benzyl group on the piperidine nitrogen. The benzyl group serves as a stable protecting group that can be removed later by hydrogenolysis.

  • Materials:

    • Product from Step 2 (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • DCM

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (2.5 eq)

    • Acetonitrile

  • Procedure:

    • Dissolve the Boc-protected piperidine in DCM and cool to 0 °C.

    • Add TFA dropwise and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude residue in acetonitrile, and add potassium carbonate and benzyl bromide.

    • Heat the mixture to 60 °C and stir for 8 hours.

    • Cool the reaction, filter, and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to obtain (cis)-1-benzyl-3-((tert-butyldimethylsilyl)oxy)-N-methylpiperidin-4-amine.

Step 5: O-Deprotection

  • Rationale: Removal of the TBDMS group reveals the hydroxyl functionality, yielding the final desired intermediate.

  • Materials:

    • Product from Step 3 & 4 (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.2 eq)

    • THF

  • Procedure:

    • Dissolve the silyl ether in THF.

    • Add the TBAF solution and stir at room temperature for 3 hours.

    • Concentrate the reaction mixture and purify by column chromatography to yield (cis)-1-benzyl-4-(methylamino)piperidin-3-ol.

StepKey TransformationReagentsTypical Yield
1O-SilylationTBDMS-Cl, Imidazole>95% (crude)
2N-Methylation1. Ethyl chloroformate, Et₃N 2. LiAlH₄~80% (2 steps)
3 & 4Boc-Deprotection & N-Benzylation1. TFA 2. BnBr, K₂CO₃~75% (2 steps)
5O-DeprotectionTBAF~90%

Application Note II: N-Arylation via SNAr for Heterocyclic Core Attachment

The intermediate synthesized in Application Note I is primed for a crucial carbon-nitrogen bond-forming reaction to attach the heterocyclic core of the target molecule. A common strategy for this is a nucleophilic aromatic substitution (SNAr) reaction.

Mechanism and Rationale

The SNAr reaction is a powerful tool for constructing aryl amines. In the context of JAK inhibitor synthesis, the secondary amine of the piperidine intermediate acts as the nucleophile, displacing a leaving group (typically a halogen) on an electron-deficient aromatic ring, such as a pyrrolopyrimidine.[4][5]

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The rate of reaction is influenced by the electron-withdrawing nature of the heterocyclic system and the nucleophilicity of the amine. The use of a base is often necessary to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid generated during the reaction.

dot graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Reactants [label="Piperidine-NHMe + Cl-Pyrrolopyrimidine"]; Meisenheimer [label="Meisenheimer Complex\n(Addition Intermediate)"]; Products [label="N-Aryl Piperidine + Cl-"];

Reactants -> Meisenheimer [label="Nucleophilic\nAttack"]; Meisenheimer -> Products [label="Loss of\nLeaving Group"]; } Caption: Simplified mechanism of the SNAr reaction for N-arylation.

Detailed Experimental Protocol: Synthesis of a Tofacitinib Precursor

This protocol describes the coupling of (cis)-1-benzyl-4-(methylamino)piperidin-3-ol with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Materials:

    • (cis)-1-benzyl-4-(methylamino)piperidin-3-ol (1.0 eq)

    • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)[6]

    • Potassium carbonate (2.5 eq)

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To an oven-dried flask, add (cis)-1-benzyl-4-(methylamino)piperidin-3-ol, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and potassium carbonate.

    • Add anhydrous DMSO under an inert atmosphere.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Reactant 1Reactant 2BaseSolventTemperatureTypical Yield
(cis)-1-benzyl-4-(methylamino)piperidin-3-ol4-chloro-7H-pyrrolo[2,3-d]pyrimidineK₂CO₃DMSO110 °C70-85%

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis, particularly for the construction of medicinally relevant compounds. Its well-defined stereochemistry and the differential reactivity of its functional groups allow for a high degree of control in the synthesis of complex molecular architectures. The protocols and strategies outlined in this guide provide a solid framework for researchers to leverage the full potential of this valuable synthon in their drug discovery and development endeavors.

References

Application Notes and Protocols for the N-Boc Deprotection of cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cis-4-amino-3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse range of biologically active molecules, including inhibitors of kinases, proteases, and glycosidases. Its rigidified, chair-like conformation and the defined stereochemical relationship between the amino and hydroxyl groups allow for precise interactions with biological targets. The synthesis of analogs based on this core structure is of significant interest to researchers in drug discovery and development.

A common and critical step in the synthesis of such analogs is the deprotection of the piperidine nitrogen, which is frequently protected as its tert-butyloxycarbonyl (Boc) carbamate derivative, cis-4-Amino-1-boc-3-hydroxypiperidine. The Boc group offers robust protection during various synthetic transformations but can be selectively and cleanly removed under acidic conditions.

This comprehensive guide provides detailed, field-proven protocols for the N-Boc deprotection of this compound. We will delve into the mechanistic rationale behind common deprotection strategies, offer step-by-step experimental procedures, and discuss critical aspects of reaction monitoring, work-up, and product characterization.

Chemical Rationale and Mechanistic Overview

The acid-catalyzed removal of the Boc group is a well-established transformation in organic synthesis.[1] The generally accepted mechanism proceeds through the following key steps:

  • Protonation of the Carbamate: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This enhances the electrophilicity of the carbonyl carbon.

  • Cleavage of the tert-butyl Group: The protonated intermediate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The newly liberated piperidine nitrogen, being basic, is immediately protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.

A critical consideration in Boc deprotection is the fate of the liberated tert-butyl cation. This electrophilic species can potentially alkylate nucleophilic residues in the substrate or solvent.[2] While the hydroxyl group in cis-4-amino-3-hydroxypiperidine is a potential site for O-alkylation, this side reaction is generally not significant under standard deprotection conditions. However, for sensitive substrates, the use of a scavenger such as anisole or triethylsilane can be employed to trap the tert-butyl cation.

Experimental Protocols

Two of the most reliable and widely employed methods for N-Boc deprotection are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent, typically 1,4-dioxane or methanol. The choice between these reagents often depends on the scale of the reaction, the desired salt form of the product, and the acid sensitivity of other functional groups in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a rapid and efficient method, typically affording the deprotected amine as its trifluoroacetate salt. TFA is volatile, which can simplify its removal during work-up.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add trifluoroacetic acid (TFA) (5–10 eq). A common ratio is 1:1 (v/v) TFA:DCM.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The deprotected product, being a salt, will be significantly more polar than the starting material and will likely remain at the baseline. Staining the TLC plate with ninhydrin will reveal the primary amine of the product as a colored spot.[3]

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the trifluoroacetate salt of the product.

  • Precipitation: To the residue, add cold, anhydrous diethyl ether and triturate to induce precipitation of the product.

  • Collection and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield cis-4-amino-3-hydroxypiperidine as its trifluoroacetate salt.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is also highly effective and yields the product as its hydrochloride salt, which is often preferred in pharmaceutical applications. Commercially available solutions of 4 M HCl in dioxane are convenient for this purpose.[4][5][6]

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (or methanol).

  • Addition of HCl: To the stirred solution at room temperature, add a 4 M solution of HCl in 1,4-dioxane (5–10 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC as described in Protocol 1.[4]

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture in vacuo.

  • Precipitation and Collection: Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford cis-4-amino-3-hydroxypiperidine as its dihydrochloride salt.

Data Summary and Comparison of Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent Trifluoroacetic AcidHydrogen Chloride
Solvent Dichloromethane1,4-Dioxane or Methanol
Typical Time 1–4 hours2–16 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Product Salt Form TrifluoroacetateDihydrochloride
Work-up Evaporation, ether triturationEvaporation, ether trituration

Experimental Workflow and Logic

Deprotection_Workflow cluster_start Starting Material cluster_protocols Deprotection Protocols cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_product Final Product Start This compound TFA_Protocol Protocol 1: TFA in DCM Start->TFA_Protocol HCl_Protocol Protocol 2: HCl in Dioxane Start->HCl_Protocol Monitoring TLC (Ninhydrin Stain) LC-MS TFA_Protocol->Monitoring HCl_Protocol->Monitoring Workup Solvent Removal Precipitation with Diethyl Ether Filtration & Drying Monitoring->Workup Product_TFA cis-4-Amino-3-hydroxypiperidine • 2TFA Salt Workup->Product_TFA From Protocol 1 Product_HCl cis-4-Amino-3-hydroxypiperidine • 2HCl Salt Workup->Product_HCl From Protocol 2

References

Application Notes and Protocols for the Incorporation of cis-4-Amino-1-boc-3-hydroxypiperidine into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Peptidomimetics

In the landscape of contemporary drug discovery, the quest for peptide-based therapeutics with enhanced pharmacological properties is a paramount objective. Native peptides, while exhibiting high potency and selectivity, are often hampered by poor metabolic stability and low oral bioavailability. This has spurred the development of peptidomimetics, molecules that mimic the structure and function of natural peptides but possess improved drug-like characteristics.[1][2] Within this field, the incorporation of rigid, non-natural amino acid surrogates is a key strategy to impart conformational constraint and proteolytic resistance.

cis-4-Amino-1-boc-3-hydroxypiperidine has emerged as a particularly valuable and versatile building block in the synthesis of such peptidomimetics.[1] Its piperidine core introduces a constrained cyclic element into the peptide backbone, influencing secondary structure and potentially mimicking β-turns.[3] The presence of three distinct functional groups—a Boc-protected secondary amine, a primary amine, and a hydroxyl group—offers a rich platform for synthetic diversification and the introduction of pharmacophoric elements.[1] This guide provides a comprehensive overview of the strategic incorporation of this compound into peptide scaffolds, detailing the underlying principles, step-by-step protocols, and key considerations for its successful application in medicinal chemistry and drug development.

Chemical and Structural Rationale

The utility of this compound as a peptidomimetic scaffold is rooted in its unique structural and chemical features:

  • Conformational Rigidity: The saturated piperidine ring imposes a significant degree of conformational constraint on the peptide backbone, which can be exploited to favor specific bioactive conformations and enhance binding affinity to biological targets.[3]

  • Orthogonal Protection Scheme: The tert-butyloxycarbonyl (Boc) group on the ring nitrogen and the free primary amine at the 4-position allow for selective and sequential chemical manipulations.[4] The Boc group is stable under standard peptide coupling conditions but can be readily removed under acidic conditions, enabling further functionalization of the piperidine nitrogen.[1][5]

  • Strategic Hydroxyl Group: The hydroxyl group at the 3-position serves as a versatile synthetic handle for introducing additional diversity. It can be a key point of interaction with a target protein or a site for conjugation of other molecules, such as imaging agents or solubility enhancers.[6][7]

  • Improved Pharmacokinetic Profile: The incorporation of this non-peptidic moiety can disrupt proteolytic cleavage sites, thereby increasing the in vivo half-life of the resulting peptidomimetic.[1]

Experimental Workflow for Incorporation

The successful incorporation of this compound into a growing peptide chain, typically via solid-phase peptide synthesis (SPPS), requires careful consideration of the coupling strategy and the protection of its reactive functional groups.

G cluster_0 Resin Preparation cluster_1 Coupling of this compound cluster_2 Peptide Elongation cluster_3 Final Steps Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Coupling Peptide Coupling (e.g., HBTU/DIPEA in DMF) Deprotection1->Coupling BuildingBlock This compound (with optional OH protection) BuildingBlock->Coupling Deprotection2 Fmoc Deprotection of subsequent AA Coupling->Deprotection2 Coupling2 Coupling of next Fmoc-Amino Acid Deprotection2->Coupling2 Cleavage Cleavage from Resin & Global Deprotection (e.g., TFA cocktail) Coupling2->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Figure 1: A generalized workflow for the incorporation of this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis.

Protocols for Incorporation

Protocol 1: Standard Coupling of this compound to a Resin-Bound Peptide

This protocol details the incorporation of the title compound into a peptide sequence using standard HBTU/DIPEA activation on a solid support.

1. Materials and Reagents:

  • This compound

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Kaiser test kit

2. Pre-Coupling Resin Preparation:

  • Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and by-products.

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

3. Activation and Coupling:

  • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in a minimal amount of DMF.

  • Add DIPEA (4-6 equivalents) to the activation mixture. Allow the solution to pre-activate for 1-2 minutes.

  • Add the activated solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using the Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling.

  • Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

4. Post-Coupling and Peptide Elongation:

  • The newly incorporated piperidine moiety now presents a Boc-protected nitrogen and a hydroxyl group. The peptide chain can be further elongated from the free N-terminus of the preceding amino acid.

  • The Boc group on the piperidine nitrogen will be removed during the final cleavage and global deprotection step.

Protocol 2: Protection of the Hydroxyl Group (Optional)

For certain synthetic strategies, particularly if the hydroxyl group is susceptible to side reactions during subsequent synthetic steps (e.g., coupling with highly reactive reagents), its protection may be necessary.

1. Rationale for Hydroxyl Protection:

  • While the hydroxyl group of this compound is generally less reactive than the primary amine, protection may be warranted to prevent O-acylation during subsequent amino acid couplings, especially with aggressive coupling reagents or in the synthesis of long or complex peptides.[8]

  • Common protecting groups for hydroxyl functions in peptide synthesis include tert-butyl (tBu) or trityl (Trt) ethers.[8]

2. General Procedure for Hydroxyl Protection (Prior to Coupling):

  • Dissolve this compound in a suitable solvent (e.g., DCM).

  • Add the protecting group precursor (e.g., tert-butyl bromide or trityl chloride) and a suitable base (e.g., DIPEA or 2,6-lutidine).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Purify the O-protected building block by column chromatography.

  • The resulting O-protected this compound can then be used in Protocol 1.

Table 1: Common Coupling Reagents for Peptide Synthesis

Coupling ReagentAbbreviationKey Features
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHBTUWidely used, efficient, and relatively low risk of racemization.[9][10]
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHighly reactive, but can generate carcinogenic by-products.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUVery efficient, especially for sterically hindered couplings.[10]
N,N'-DiisopropylcarbodiimideDICA simple carbodiimide, often used in conjunction with an additive like HOBt.[9][11]

Downstream Processing and Applications

1. Cleavage and Deprotection:

  • Following the completion of the peptide sequence, the peptidomimetic is cleaved from the solid support, and all protecting groups (including the Boc group on the piperidine and any side-chain protecting groups) are removed simultaneously.

  • A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap reactive cationic species generated during deprotection.

2. Purification and Characterization:

  • The crude peptidomimetic is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the final product are confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

3. Applications in Drug Discovery:

The incorporation of this compound has proven to be a successful strategy in the development of novel therapeutics across various disease areas:

  • Enzyme Inhibitors: The constrained geometry and functional group presentation of the piperidine scaffold can lead to potent and selective enzyme inhibitors.[1]

  • Receptor Ligands: Peptidomimetics containing this moiety can be designed to target specific G-protein coupled receptors (GPCRs) and other cell surface receptors.

  • Antimicrobial Peptides: The introduction of this scaffold can enhance the stability and activity of antimicrobial peptides.[12]

  • Oncology: Piperidine scaffolds are found in numerous kinase inhibitors and other anticancer agents.[6][13]

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling attempt, a second coupling can be performed. For particularly difficult couplings, a more potent activating agent like HATU may be employed.

  • Racemization: While the risk of racemization at the adjacent chiral center is generally low with modern coupling reagents, it is a potential side reaction to be aware of, especially with prolonged activation times or the use of strong bases.[14]

  • Side Reactions of the Hydroxyl Group: If O-acylation is suspected, the use of a milder coupling reagent or the protection of the hydroxyl group should be considered.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced peptidomimetics. Its incorporation into peptide scaffolds offers a robust strategy to impart conformational constraint, enhance metabolic stability, and introduce novel pharmacophoric features. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully leverage this privileged scaffold in their pursuit of next-generation therapeutics.

References

cis-4-Amino-1-boc-3-hydroxypiperidine in the synthesis of heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of cis-4-Amino-1-Boc-3-hydroxypiperidine in Heterocyclic Synthesis

Authored by: A Senior Application Scientist

Abstract

(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidin-3-ol, commonly referred to as this compound, has emerged as a preeminent chiral building block in modern synthetic and medicinal chemistry. Its rigid piperidine scaffold is adorned with a synthetically versatile cis-1,2-amino alcohol motif, with the amine functionalities orthogonally protected. This unique arrangement provides a powerful platform for the stereocontrolled synthesis of complex heterocyclic systems, which are foundational cores of numerous pharmacologically active agents. This guide elucidates the strategic application of this synthon, moving beyond mere procedural outlines to explain the underlying chemical principles and rationale that govern its reactivity. We provide detailed, field-tested protocols for the synthesis of key heterocyclic scaffolds, including fused oxazolines and dihydropyrazines, complete with mechanistic insights, data interpretation, and robust characterization methods.

The Strategic Value of the cis-Amino-Hydroxy-Piperidine Scaffold

The piperidine ring is a privileged structure in drug discovery, known to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1] The subject of this guide, this compound, offers several distinct advantages for the synthetic chemist:

  • Defined Stereochemistry: The fixed cis relationship between the C3-hydroxyl and C4-amino groups serves as a stereochemical control element, enabling the direct translation of its chirality into more complex products.

  • Orthogonal Protection: The secondary amine of the piperidine ring is protected by an acid-labile tert-butoxycarbonyl (Boc) group, while the primary C4-amino group is free for immediate reaction. This allows for selective, stepwise functionalization at three distinct points: the primary amine, the secondary alcohol, and, following deprotection, the ring nitrogen.

  • Inherent Reactivity: The vicinal (1,2) amino alcohol functionality is a classical precursor for the formation of five-membered heterocycles, most notably oxazolines, through cyclodehydration reactions.

The strategic deployment of this building block allows for rapid entry into densely functionalized, chiral heterocyclic systems that would otherwise require lengthy, multi-step syntheses.[2][3]

G cluster_SM Core Synthon cluster_products Target Heterocyclic Scaffolds SM This compound Oxazoline Fused Piperidino[4,3-d]oxazoles SM->Oxazoline Cyclization w/ R-C(O)X Pyrazine Fused Piperidino[3,4-b]pyrazines SM->Pyrazine Boc Deprotection & Condensation w/ 1,2-Dicarbonyls Morpholine Substituted Morpholines (via functional group interconversion) SM->Morpholine Multi-step Transformation

Application I: Synthesis of Fused Piperidino[4,3-d]oxazoles

The most direct and powerful application of the cis-1,2-amino alcohol motif is its conversion into an oxazoline ring. This transformation is a cornerstone of heterocyclic synthesis, often employed to construct rigid scaffolds found in natural products and pharmaceuticals.[4][5] The reaction proceeds via the formation of a β-hydroxy amide intermediate, which then undergoes intramolecular cyclodehydration.

Mechanistic Rationale and Reagent Selection

The key transformation is the cyclization of a β-hydroxy amide. The choice of cyclizing agent is critical to ensure high yields and prevent side reactions, particularly epimerization or degradation of the acid-sensitive Boc group.

  • Burgess Reagent: (Methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt is an exceptionally mild and effective dehydrating agent for this purpose. It operates under neutral conditions, converting the hydroxyl group into a good leaving group, which is then intramolecularly displaced by the amide oxygen. This avoids the harsh acidic or basic conditions that can compromise the Boc protecting group.

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): This is another common reagent for promoting cyclodehydration. It activates the hydroxyl group, facilitating nucleophilic attack by the amide. While highly effective, it requires careful handling due to its reactivity.[6]

The following protocol utilizes a two-step, one-pot procedure where an acyl chloride is first used to form the β-hydroxy amide in situ, followed by cyclization.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-5-(tert-butoxycarbonyl)-cis-piperidino[4,3-d]oxazole

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound216.281.01.0
Triethylamine (Et₃N)101.191.51.5
Benzoyl Chloride140.571.11.1
Burgess Reagent238.281.21.2
Dichloromethane (DCM), anhydrous84.93~20 mL-
Tetrahydrofuran (THF), anhydrous72.11~20 mL-

Procedure

  • Amide Formation:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (216 mg, 1.0 mmol) and anhydrous DCM (20 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (0.21 mL, 1.5 mmol) dropwise with stirring.

    • Slowly add a solution of benzoyl chloride (0.13 mL, 1.1 mmol) in anhydrous DCM (5 mL) over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Reaction Monitoring (TLC):

    • Monitor the formation of the intermediate N-((3R,4S)-1-(tert-butoxycarbonyl)-3-hydroxypiperidin-4-yl)benzamide by thin-layer chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase. The starting material should be consumed, and a new, more polar spot should appear.

  • Cyclization:

    • After confirming amide formation, remove the DCM in vacuo without heating.

    • To the residue, add anhydrous THF (20 mL).

    • Add Burgess reagent (286 mg, 1.2 mmol) in one portion.

    • Heat the mixture to reflux (approx. 66 °C) and maintain for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% Ethyl Acetate in Hexanes to afford the title compound as a white solid.

Expected Yield and Characterization:

  • Yield: 75-85%

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.95-8.10 (m, 2H, Ar-H), 7.40-7.55 (m, 3H, Ar-H), 4.85 (m, 1H), 4.20 (m, 1H), 3.00-3.80 (m, 4H), 1.60-2.00 (m, 2H), 1.48 (s, 9H, Boc).

  • MS (ESI) : m/z [M+H]⁺ calculated for C₁₈H₂₄N₂O₃: 317.18; found 317.2.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Starting Material in Anhydrous DCM prep2 Cool to 0 °C prep1->prep2 prep3 Add Et3N & Benzoyl Chloride prep2->prep3 react1 Stir at RT for 2h (Amide Formation) prep3->react1 react2 Solvent Swap to THF react1->react2 react3 Add Burgess Reagent react2->react3 react4 Reflux for 4h (Cyclization) react3->react4 workup1 Concentrate react4->workup1 workup2 Aqueous Wash (NaHCO3, Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Flash Chromatography workup3->purify char Characterization (NMR, MS) purify->char Final Product

Application II: Synthesis of Fused Piperidino[3,4-b]pyrazines

By leveraging both the primary amine at C4 and the secondary amine of the piperidine ring (after Boc deprotection), the synthon can be used to construct fused six-membered heterocycles. A prime example is the synthesis of a tetrahydropiperidino[3,4-b]pyrazine via condensation with a 1,2-dicarbonyl compound like glyoxal or 2,3-butanedione.

Causality of the Synthetic Strategy

This synthesis relies on a tandem deprotection-condensation-cyclization sequence.

  • Boc Deprotection: The first step must be the removal of the Boc group to unmask the secondary amine. Trifluoroacetic acid (TFA) is the reagent of choice as it cleanly and rapidly cleaves the Boc group at room temperature, and the resulting trifluoroacetate salt is typically carried directly into the next step.

  • Condensation and Cyclization: The resulting diamine is then reacted with a 1,2-dicarbonyl. The more nucleophilic primary amine will likely attack one carbonyl first, followed by the secondary amine attacking the second carbonyl, forming a dihydropyrazine ring. The hydroxyl group at the adjacent position remains as a key functional handle for further diversification.

Detailed Experimental Protocol: Synthesis of (2,3-Dimethyl-5,6,7,8-tetrahydro-cis-piperidino[3,4-b]pyrazin-7-yl)methanol

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound216.281.01.0
Dichloromethane (DCM)84.93~10 mL-
Trifluoroacetic Acid (TFA)114.0210.010.0
Ethanol (EtOH)46.07~20 mL-
2,3-Butanedione (Diacetyl)86.091.11.1
Sodium Bicarbonate (NaHCO₃)84.01As needed-

Procedure

  • Boc Deprotection:

    • In a 50 mL round-bottom flask, dissolve this compound (216 mg, 1.0 mmol) in DCM (5 mL).

    • Add TFA (0.77 mL, 10.0 mmol) and stir the solution at room temperature for 1 hour.

    • Monitor deprotection by TLC (the product will be at the baseline).

    • Concentrate the solution to dryness in vacuo to remove excess TFA and DCM. The crude product is the trifluoroacetate salt of the diamine.

  • Condensation and Cyclization:

    • To the flask containing the crude salt, add ethanol (20 mL).

    • Add 2,3-butanedione (0.10 mL, 1.1 mmol).

    • Stir the reaction mixture at room temperature for 12 hours. The reaction typically proceeds smoothly at ambient temperature.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM (30 mL).

    • Carefully add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8-9 to neutralize the TFA and any unreacted acid.

    • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude product can often be purified by crystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) or by flash column chromatography on silica gel (eluting with 5-10% Methanol in DCM).

Expected Yield and Characterization:

  • Yield: 65-75%

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.50 (br s, 1H, -OH), 3.80 (m, 1H), 3.00-3.40 (m, 5H), 2.55 (s, 3H, Me), 2.53 (s, 3H, Me), 1.80-2.10 (m, 2H).

  • ¹³C NMR (75 MHz, CDCl₃) : δ 155.1, 154.5, 68.2, 55.4, 50.1, 48.7, 30.5, 20.1, 19.8.

  • MS (ESI) : m/z [M+H]⁺ calculated for C₉H₁₅N₃O: 182.12; found 182.1.

Conclusion and Future Outlook

This compound is a masterful tool for the efficient, stereocontrolled construction of valuable heterocyclic cores. Its utility in creating fused oxazolines and pyrazines, as demonstrated, represents only a fraction of its potential. Further derivatization of the hydroxyl group prior to cyclization, or utilization of the primary amine in alternative annulation strategies, opens avenues to a vast chemical space. For researchers in drug discovery and process development, mastering the application of this synthon is a significant step toward the rapid and innovative synthesis of next-generation therapeutics.

References

The Strategic Utility of cis-4-Amino-1-boc-3-hydroxypiperidine in Asymmetric Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The quest for novel therapeutics with enhanced efficacy and safety profiles has led medicinal chemists to increasingly rely on chiral building blocks that can impart specific three-dimensional orientations to drug candidates. Among these, the piperidine scaffold is a cornerstone of modern drug design, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The strategic functionalization of this ring system with chiral centers offers a powerful tool for optimizing interactions with biological targets.

This technical guide focuses on the asymmetric synthesis of pharmaceutical ingredients utilizing cis-4-Amino-1-boc-3-hydroxypiperidine, a versatile and highly functionalized chiral building block. Its defined stereochemistry, coupled with the orthogonal protecting group strategy, provides a robust platform for the stereocontrolled synthesis of complex molecules. We will explore the intrinsic chemical logic of this synthon, detail its application in the synthesis of key pharmaceutical classes, and provide comprehensive, field-proven protocols for its use.

The Chemical Logic of this compound: A Trifecta of Functionality

The synthetic utility of this compound stems from the interplay of its three key functional groups, each offering a distinct handle for chemical manipulation.

  • The cis-1,2-Amino Alcohol Moiety: The syn relationship between the hydroxyl and amino groups provides a rigid conformational constraint that can be exploited in stereoselective transformations. This arrangement is crucial for directing the approach of reagents and for forming specific hydrogen bonding networks within the active sites of target proteins.

  • The Boc-Protected Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, rendering it nucleophilic only after a straightforward deprotection step. This allows for the selective functionalization of the exocyclic primary amine without interference from the ring nitrogen. The Boc group's stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for multi-step syntheses.[1]

  • The Primary Amino Group: This nucleophilic center is the primary site for the introduction of diverse substituents, most commonly through amide bond formation or reductive amination, allowing for the facile incorporation of this chiral scaffold into a larger molecular framework.

The interplay of these functionalities allows for a modular and stereocontrolled approach to the synthesis of complex pharmaceutical ingredients.

Application in the Asymmetric Synthesis of Kinase Inhibitors: A Case Study in Tofacitinib Intermediates

Janus kinase (JAK) inhibitors are a class of targeted immunomodulators used in the treatment of autoimmune diseases such as rheumatoid arthritis. Tofacitinib, a prominent member of this class, features a chiral 3-amino-4-methylpiperidine core that is critical for its biological activity.[2][3] While several synthetic routes to Tofacitinib have been developed, many rely on challenging resolutions or multi-step sequences from different chiral precursors. This compound represents a valuable starting material for a stereocontrolled synthesis of a key intermediate for Tofacitinib and related JAK inhibitors.

The following proposed synthetic pathway illustrates how the inherent stereochemistry of this compound can be leveraged to construct the desired chiral piperidine core.

Tofacitinib Intermediate Synthesis start This compound step1 Amide Formation start->step1 Acyl Chloride, Base intermediate1 N-Acyl Intermediate step1->intermediate1 step2 Hydroxyl to Leaving Group (e.g., Mesylation) intermediate1->step2 MsCl, Base intermediate2 Mesylate Intermediate step2->intermediate2 step3 Stereospecific Reduction & Intramolecular Cyclization intermediate2->step3 1. Base 2. Heat intermediate3 Aziridinium Ion Intermediate step3->intermediate3 step4 Nucleophilic Opening with Organocuprate intermediate3->step4 Me₂CuLi final_intermediate (3R,4R)-4-Methyl-3-aminopiperidine Derivative step4->final_intermediate

Caption: Proposed synthetic workflow for a Tofacitinib intermediate.

Protocol 1: Synthesis of a (3R,4R)-4-Methyl-3-aminopiperidine Intermediate

This multi-step protocol outlines a plausible, stereocontrolled route from this compound to a key chiral intermediate for Tofacitinib synthesis. Each step is designed to proceed with high stereoselectivity, leveraging the inherent chirality of the starting material.

Step 1: Acylation of the Primary Amine

  • Rationale: Protection of the primary amine as an amide prevents its interference in subsequent steps and can influence the stereochemical outcome of later reactions.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

    • Add triethylamine (1.5 eq) and cool the solution to 0 °C.

    • Slowly add benzoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-benzoyl derivative.

Step 2: Activation of the Hydroxyl Group

  • Rationale: Conversion of the hydroxyl group into a good leaving group, such as a mesylate, facilitates the subsequent intramolecular cyclization.

  • Procedure:

    • Dissolve the N-benzoyl intermediate (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

    • Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir the reaction at 0 °C for 2 hours, monitoring by TLC.

    • Upon completion, dilute with DCM and wash with cold water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude mesylate, which is typically used in the next step without further purification.

Step 3 & 4: Intramolecular Cyclization and Nucleophilic Opening

  • Rationale: Treatment of the mesylate with a non-nucleophilic base induces an intramolecular SN2 reaction to form a transient, stereochemically defined aziridinium ion. This strained ring is then opened with high stereoselectivity by a nucleophile, in this case, a methyl group from an organocuprate, leading to the desired trans-3-amino-4-methylpiperidine stereochemistry.

  • Procedure:

    • Dissolve the crude mesylate (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere.

    • Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq).

    • Stir at -78 °C for 1 hour to facilitate the formation of the aziridinium intermediate.

    • In a separate flask, prepare lithium dimethylcuprate (Me₂CuLi) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in THF at -78 °C.

    • Slowly add the freshly prepared Me₂CuLi solution (1.5 eq) to the aziridinium ion solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired (3R,4R)-N-benzoyl-4-methyl-3-aminopiperidine derivative.

StepProductExpected Yield (%)Key Considerations
1N-Benzoyl derivative85-95Ensure anhydrous conditions.
2Mesylate>90 (crude)Use freshly distilled MsCl.
3 & 44-Methylpiperidine derivative60-75Strict anhydrous and inert atmosphere required.

Application in the Synthesis of Antiviral Agents

The 4-amino-3-hydroxypiperidine scaffold is also a key structural motif in a number of antiviral agents, particularly those targeting the hepatitis C virus (HCV).[4][5] The defined stereochemistry and hydrogen bonding capabilities of the amino alcohol moiety can facilitate potent interactions with viral proteins.

Antiviral Synthesis Workflow start This compound step1 N-Boc Deprotection start->step1 TFA or HCl in Dioxane intermediate1 cis-4-Amino-3-hydroxypiperidine (as salt) step1->intermediate1 step2 Amide Coupling intermediate1->step2 Heterocyclic Carboxylic Acid, Coupling Reagents (HATU, DIPEA) final_product Antiviral Agent Precursor step2->final_product

Caption: General workflow for the synthesis of an antiviral precursor.

Protocol 2: N-Boc Deprotection of this compound
  • Rationale: Removal of the Boc group is a prerequisite for subsequent functionalization of the piperidine nitrogen. Acidic conditions are typically employed for this transformation.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of trifluoroacetic acid (TFA, 10 eq) or a 4 M solution of HCl in 1,4-dioxane (5-10 eq).

    • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • Triturate the residue with cold diethyl ether to precipitate the corresponding amine salt (e.g., dihydrochloride or bis(trifluoroacetate)).

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected product.

ReagentSolventTemperature (°C)Time (h)Yield (%)
TFADCM251-2>95
4M HCl/DioxaneDioxane251-2>95
Protocol 3: Amide Coupling with a Heterocyclic Carboxylic Acid
  • Rationale: Amide bond formation is a common strategy for linking the chiral piperidine core to other fragments of the target molecule. HATU is a highly efficient coupling reagent that often provides high yields and minimizes racemization.

  • Procedure:

    • To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) under an inert atmosphere, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the deprotected cis-4-amino-3-hydroxypiperidine salt (1.1 eq) and an additional 1.0 eq of DIPEA to neutralize the salt.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Coupling ReagentBaseSolventExpected Yield (%)Key Considerations
HATUDIPEADMF70-90Ensure anhydrous conditions.
EDC/HOBtDIPEADCM/DMF60-85HOBt can be explosive when dry.

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound has proven to be a valuable and versatile chiral building block in the synthesis of complex pharmaceutical ingredients. Its well-defined stereochemistry and orthogonal protecting group strategy allow for a high degree of control in asymmetric transformations. The protocols and strategies outlined in this guide provide a foundation for the application of this synthon in the development of novel kinase inhibitors, antiviral agents, and other therapeutic candidates. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of such chiral building blocks will remain a cornerstone of efficient and innovative drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The structure of this guide is fluid, focusing on addressing practical problems in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

Introduction: The Importance of a Key Chiral Building Block

This compound is a highly valuable chiral intermediate in medicinal chemistry. Its rigid piperidine scaffold, decorated with strategically placed functional groups—a protected secondary amine, a primary amine, and a hydroxyl group—makes it a cornerstone for synthesizing a new generation of therapeutics, including kinase inhibitors for oncology.[1][2] Achieving high diastereoselectivity for the cis isomer is often the most critical and challenging aspect of its synthesis, directly impacting the purity and efficacy of the final active pharmaceutical ingredient (API).

This guide will primarily address the most common and effective synthetic strategy: the diastereoselective reduction of a ketone precursor, specifically N-Boc-4-azido-3-oxopiperidine. We will also address an alternative strategy involving the regioselective ring-opening of an epoxide, as both routes present unique optimization challenges.

General Synthetic Workflow

The following diagram outlines a common and effective workflow for the target molecule. The critical step, which dictates the final stereochemistry, is the diastereoselective reduction of the ketone.

G cluster_0 Synthesis Pathway A Start: N-Boc-3-piperidone B α-Azidation A->B e.g., NaHMDS, N-Tosyl-imidazole-1-sulfonazide C Key Intermediate: N-Boc-4-azido-3-oxopiperidine B->C D CRITICAL STEP: Diastereoselective Reduction C->D Various Reducing Agents E cis-4-Azido-1-boc-3-hydroxypiperidine D->E High cis selectivity F Azide Reduction (e.g., Hydrogenation) E->F H Purification F->H G Final Product: This compound H->G

Caption: General workflow for the synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Diastereoselective Ketone Reduction

Question 1: My reduction of N-Boc-4-azido-3-oxopiperidine is producing a nearly 1:1 mixture of cis and trans isomers. How can I significantly improve the yield of the desired cis product?

Answer: This is the most common and critical challenge. The diastereoselectivity of the ketone reduction is governed by the trajectory of the hydride attack on the carbonyl. To favor the cis product (with an equatorial hydroxyl group), the hydride must attack from the axial face. The choice of reducing agent and reaction conditions are paramount.

Causality & Rationale:

  • Steric Hindrance: Bulky reducing agents will preferentially attack from the less sterically hindered equatorial face, leading to an axial hydroxyl group (trans product). Conversely, smaller, less-hindered reducing agents can attack from the more sterically crowded axial face, yielding the desired equatorial hydroxyl group (cis product).

  • Chelation Control: While less dominant in this specific substrate due to the Boc group, in some systems, Lewis acidic reagents or metals can coordinate with the carbonyl oxygen and a nearby heteroatom, directing the hydride attack from a specific face.

  • Thermodynamic vs. Kinetic Control: Low temperatures generally favor kinetic control, where the product distribution is determined by the lowest energy transition state. For this system, axial attack often has a lower activation barrier.

Troubleshooting Actions & Optimization:

  • Switch to a Less Hindered Reducing Agent: If you are using a bulky hydride source like L-Selectride®, you are likely favoring the trans isomer. Switch to a smaller hydride source. Sodium borohydride (NaBH₄) is the standard choice for favoring the cis isomer in such systems.[3]

  • Optimize Temperature: Perform the reduction at low temperatures. Start the reaction at 0 °C and consider running it at temperatures as low as -40 °C or -78 °C. This enhances kinetic control and can significantly improve the cis:trans ratio.

  • Solvent Choice: The choice of solvent can influence the reactivity of the reducing agent. Methanol or ethanol are standard choices for NaBH₄ reductions. Ensure your solvent is anhydrous, as water will quench the reagent.

Troubleshooting Decision Tree:

G Start Poor cis:trans Ratio Q1 What reducing agent are you using? Start->Q1 A1_Bulky Bulky Agent (e.g., L-Selectride) Q1->A1_Bulky Bulky A1_Small Small Agent (e.g., NaBH4) Q1->A1_Small Small Sol_Bulky This favors the trans isomer. Switch to NaBH4 or Na(OAc)3BH. A1_Bulky->Sol_Bulky Sol_Small This is correct for the cis isomer. Proceed to optimize conditions. A1_Small->Sol_Small Q2 What is the reaction temperature? Sol_Small->Q2 A2_High Room Temp or 0°C Q2->A2_High High A2_Low < -20°C Q2->A2_Low Low Sol_High Lower the temperature to -40°C or -78°C to enhance kinetic control. A2_High->Sol_High Sol_Final If selectivity is still poor, consider alternative routes or advanced purification. A2_Low->Sol_Final

Caption: Troubleshooting poor diastereoselectivity in ketone reduction.

Comparative Data for Reducing Agents:

Reducing AgentTypical ConditionsExpected Major IsomerRationale
Sodium Borohydride (NaBH₄)MeOH, -20 °C to 0 °Ccis Small, unhindered hydride favors axial attack.
L-Selectride®THF, -78 °CtransBulky agent favors equatorial attack.
Sodium TriacetoxyborohydrideCH₂Cl₂, rtcis Moderately hindered, often gives good selectivity.[4]
Section 2: Epoxide Ring-Opening Strategy

Question 2: I am attempting a synthesis via an epoxide intermediate, but the ring-opening with an amine nucleophile is giving me a mixture of regioisomers (attack at C3 vs. C4). How can I ensure the correct regioselectivity to get the 4-amino-3-hydroxy product?

Answer: The regioselectivity of epoxide ring-opening is a classic problem dictated by the reaction mechanism (SN1 vs. SN2) and is highly dependent on the reaction conditions. The key is to promote a clean SN2-type reaction.

Causality & Rationale:

  • Acid-Catalyzed Opening (SN1-like): Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The reaction proceeds through a transition state with significant positive charge buildup (carbocation-like character). The nucleophile will preferentially attack the more substituted carbon that can better stabilize this charge. This can lead to poor regioselectivity.

  • Base-Catalyzed/Neutral Opening (SN2-like): Under neutral or basic conditions, the reaction is a direct nucleophilic attack on one of the epoxide carbons. The nucleophile will attack the less sterically hindered carbon atom, leading to highly predictable regioselectivity.[5][6]

Troubleshooting Actions & Optimization:

  • Avoid Acidic Catalysts: Do not use strong Lewis or Brønsted acids if you want to control regioselectivity via steric factors. While some mild acids can be used, they increase the risk of forming the undesired regioisomer.

  • Use a Metal- and Solvent-Free Protocol: Many modern protocols advocate for heating the epoxide directly with the amine, sometimes with a mild activator, to promote a clean SN2 reaction. Acetic acid can mediate this process effectively without strong acidity.[5]

  • Choose the Right Nucleophile: For your target, the nitrogen nucleophile would likely be a protected amine or an azide (e.g., sodium azide), which is an excellent SN2 nucleophile.

  • Consider Biocatalysis: For challenging transformations, enzymes like lipases can catalyze the ring-opening of epoxides with high efficiency and selectivity under mild conditions.[7]

Section 3: General Troubleshooting

Question 3: My final product is difficult to purify. The cis and trans isomers co-elute during column chromatography. What are some effective purification strategies?

Answer: Separating diastereomers with similar polarities is a common purification challenge. The free amino and hydroxyl groups can cause significant tailing on silica gel.

Troubleshooting Actions & Optimization:

  • Modify the Eluent: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol). This deactivates the acidic silanol groups on the silica surface, preventing ionic interactions with your basic product and leading to sharper peaks and better separation.[8]

  • Derivative Formation: If separation of the final product is intractable, consider separating the diastereomers at an earlier stage. The azide or a protected amine intermediate is less polar and often separates more easily than the final primary amine. After separation, you can proceed with the pure cis intermediate to the final step.

  • Alternative Chromatography: If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can be effective for basic compounds. Reverse-phase chromatography (C18) is also a powerful tool for separating compounds with subtle polarity differences.

  • Crystallization: Attempt to crystallize the desired isomer. You can screen various solvent systems (e.g., EtOAc/Heptane, Dichloromethane/Methanol) to find conditions where the cis isomer preferentially crystallizes, leaving the trans isomer in the mother liquor.

Question 4: I am observing a significant amount of a byproduct where the Boc protecting group has been cleaved. How can I prevent this?

Answer: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acid. Accidental deprotection is a common side reaction if the reaction or workup conditions are not carefully controlled.

Causality & Rationale:

The Boc group is cleaved by acids via a mechanism involving the formation of a stable tert-butyl cation. Even mild or adventitious acid can initiate this process, especially with heating.

Troubleshooting Actions & Optimization:

  • Maintain Basic or Neutral pH: Ensure all reaction and workup steps are performed under neutral or basic conditions. During an aqueous workup, use a sodium bicarbonate or mild carbonate solution wash to neutralize any residual acid before extraction.

  • Avoid Strong Lewis Acids: Be cautious with Lewis acids used as catalysts, as many can facilitate Boc cleavage.

  • Control Temperature: Avoid prolonged heating in protic solvents, which can increase the rate of acid-catalyzed hydrolysis.

  • Reagent Purity: Ensure your solvents and reagents are not contaminated with acidic impurities. For example, older bottles of chloroform can contain HCl.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of N-Boc-4-azido-3-oxopiperidine

This protocol is optimized for achieving a high cis:trans ratio.

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-4-azido-3-oxopiperidine (1.0 equiv) and anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 20 minutes, ensuring the internal temperature does not rise above -35 °C.

  • Reaction Monitoring: Stir the reaction at -40 °C. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or LC-MS (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly quench the excess NaBH₄ by adding acetone dropwise at -40 °C. Allow the mixture to warm to room temperature.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, cis-4-Azido-1-boc-3-hydroxypiperidine, which can be purified or used directly in the next step.

Protocol 2: Azide Reduction to Primary Amine
  • Setup: To a hydrogenation vessel, add the crude cis-4-Azido-1-boc-3-hydroxypiperidine (1.0 equiv), a solvent such as methanol or ethyl acetate, and Palladium on carbon (10% Pd/C, 5-10 mol% loading).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via balloon or Parr shaker) to a pressure of 50-60 psi.

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC/LC-MS, typically 4-12 hours).

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify as required using the strategies outlined in Question 3.

References

Technical Support Center: Stereoselective Synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this stereoselective synthesis. The 3,4-cis-amino alcohol motif within the piperidine scaffold is a valuable building block in pharmaceutical development, but its construction presents notable challenges, primarily in controlling diastereoselectivity. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your synthetic goals efficiently and reproducibly.

Logical Workflow for Synthesis and Troubleshooting

The diagram below outlines the general synthetic strategy and highlights the critical challenge point—the diastereoselective reduction—which is the primary focus of this guide.

cluster_0 Synthetic Pathway start Precursor Ketone (e.g., 1-Boc-4-(dibenzylamino)piperidin-3-one) reduction Diastereoselective Reduction start->reduction Key Challenge isomers Mixture of Cis/Trans Diastereomers reduction->isomers purification Chromatographic Separation isomers->purification cis_product This compound (After final deprotection if needed) purification->cis_product Desired trans_product trans-Isomer (Byproduct) purification->trans_product Undesired

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Poor Diastereoselectivity in Ketone Reduction

The most significant hurdle in this synthesis is controlling the stereochemical outcome of the reduction of the C3-ketone to a hydroxyl group. The goal is to favor the formation of the cis (or syn) 1,3-amino alcohol.

Question 1: My reduction of 1-Boc-4-(protected amino)-piperidin-3-one with sodium borohydride (NaBH₄) in methanol gives a nearly 1:1 mixture of cis and trans isomers. Why is the selectivity so poor?

Answer: This is the expected outcome. Standard sodium borohydride reduction of a cyclic ketone like this proceeds primarily via axial or equatorial attack based on steric hindrance (Felkin-Anh-Cornforth models), without strong facial bias from the adjacent C4-substituent.[1][2] The hydride (H⁻) delivery is not effectively directed by the neighboring amino group, leading to a mixture of diastereomers. To achieve high cis-selectivity, a more sophisticated approach is required that actively directs the incoming hydride.

Question 2: How can I improve the cis-selectivity of the reduction?

Answer: The most reliable strategy is to employ chelation-controlled reduction .[3][4] This method uses a Lewis acid to coordinate with both the carbonyl oxygen and the nitrogen atom of the C4-amino group (or its protected form), creating a rigid, bicyclic-like intermediate. This conformation sterically blocks one face of the carbonyl, forcing the hydride reducing agent to attack from the opposite, less hindered face, leading predominantly to the cis-product.

The most common and effective system for this is the Luche Reduction , which uses sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃).[5][6]

cluster_mech Chelation-Controlled Reduction Mechanism start Ketone Precursor + CeCl₃ chelate [Ce(III) Chelate Intermediate] - Rigid conformation - One face is blocked start->chelate Coordination hydride_attack Hydride (from NaBH₄) attacks unhindered face chelate->hydride_attack Directed Attack alkoxide cis-Alkoxide Intermediate hydride_attack->alkoxide product cis-Amino Alcohol (after workup) alkoxide->product Protonation

Caption: Mechanism of chelation-controlled reduction for cis-selectivity.

Question 3: I tried the Luche reduction, but my cis:trans ratio is still only 3:1. What factors could be limiting the selectivity?

Answer: Several factors can undermine the efficiency of a chelation-controlled reduction. Consider the following troubleshooting points:

  • Nature of the C4-Nitrogen Protecting Group: Chelation requires a Lewis basic nitrogen. If your C4-amino group is protected (e.g., as a dibenzylamino group), the nitrogen lone pair is available for chelation. However, if it's protected as a carbamate or amide, the Lewis basicity is significantly reduced, which can weaken the chelation effect. The N-Boc group on the piperidine ring nitrogen does not participate in this chelation.

  • Hydration State of CeCl₃: You must use anhydrous CeCl₃ or CeCl₃·7H₂O that has been properly activated. Commercially available heptahydrate can be dried by heating under vacuum. If the salt is too wet, water will compete for coordination to the cerium ion and also decompose the borohydride, reducing the effectiveness of the chelation.

  • Solvent Choice: The reduction is typically run in methanol or ethanol at low temperatures (-78 °C to 0 °C). More coordinating solvents like THF can sometimes interfere with the desired chelation by competing for the Lewis acid.[4]

  • Stoichiometry: Ensure you are using at least one full equivalent of CeCl₃ relative to your ketone substrate to drive the formation of the chelate.

  • Order of Addition: The standard procedure involves stirring the ketone and CeCl₃ together in the solvent before adding the NaBH₄. This pre-complexation step is critical for establishing the chelation control element before the reduction occurs.

Table 1: Comparison of Reducing Conditions for Diastereoselectivity

Reducing Agent/SystemTypical SolventTemperatureExpected Predominant IsomerTypical cis:trans RatioRationale
NaBH₄Methanol0 °C to RTNone~ 1:1 to 2:1Little to no facial directivity; sterics control.
LiAlH₄THF / Ether-78 °C to 0 °CNone~ 1:1Powerful, unselective reduction.
NaBH₄ / CeCl₃·7H₂OMethanol-78 °C to -40 °Ccis >10:1 Strong chelation control directs hydride attack.[5]
Red-Al®Toluene / DCM-78 °Ccis >5:1Efficient chelation control.[4]
Section 2: Boc Protecting Group Issues

The tert-butoxycarbonyl (Boc) group is essential for modulating the reactivity of the piperidine nitrogen but can also present challenges.

Question 4: I'm having trouble with the Boc deprotection step using Trifluoroacetic Acid (TFA). The reaction seems sluggish or incomplete.

Answer: While TFA in dichloromethane (DCM) is the standard method for Boc removal, its effectiveness can be influenced by several factors.[7]

  • Scavengers: The deprotection mechanism generates a stable tert-butyl cation. If your molecule contains other nucleophilic sites (like a free hydroxyl group or certain aromatic rings), this cation can cause side reactions (alkylation). Adding a scavenger like triethylsilane (TES) or anisole can trap the cation and prevent these side products.

  • Acid Strength & Concentration: Ensure your TFA is of good quality and not diluted with water. Typically, a solution of 20-50% TFA in DCM is sufficient. For very stubborn cases, neat TFA can be used, but be mindful of potential side reactions.[7]

  • Reaction Time/Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature. If the reaction is slow, you can let it stir longer, but avoid heating as this can promote side reactions.

  • Alternative Methods: For substrates sensitive to strong acid, consider alternative deprotection methods. A notable green chemistry approach is the use of catalytic iron(III) salts (e.g., FeCl₃) in a solvent like acetonitrile, which can selectively cleave the Boc group under milder conditions.[8]

Section 3: Purification and Analysis

Question 5: How can I effectively separate the cis and trans diastereomers after the reduction?

Answer: Separating these diastereomers is often challenging but achievable with careful chromatography.

  • Column Chromatography: This is the most common method. The polarity difference between the cis and trans isomers can be subtle. The cis isomer, with its axial hydroxyl and equatorial amino group (in the preferred chair conformation), often has a different polarity profile than the trans isomer (equatorial/equatorial).

    • Solvent System: A gradient elution is typically most effective. Start with a less polar system (e.g., Ethyl Acetate/Hexanes) and gradually increase the polarity by adding methanol. A common system is a gradient of 0% to 10% Methanol in Dichloromethane (DCM) or Ethyl Acetate. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent peak tailing by deactivating acidic sites on the silica gel.

  • HPLC: For analytical and small-scale preparative work, reverse-phase HPLC can be effective. A method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier (phosphoric or formic acid) has been reported for a similar compound and serves as a good starting point.[4]

  • Crystallization: If one diastereomer is crystalline and the other is an oil, fractional crystallization can be a highly effective purification method, especially on a larger scale.

Question 6: How do I confirm the relative stereochemistry and determine the cis:trans ratio of my product mixture?

Answer: ¹H NMR spectroscopy is the most powerful tool for this. The relative stereochemistry of the C3-hydroxyl and C4-amino groups can be determined by analyzing the coupling constants (J-values) of the H3 and H4 protons.

  • In the chair conformation, a large coupling constant (J ≈ 8-12 Hz) between H3 and H4 indicates a trans-diaxial relationship. This is characteristic of the trans-isomer .

  • A small coupling constant (J ≈ 2-5 Hz) indicates a cis relationship (axial-equatorial or equatorial-axial). This is characteristic of the cis-isomer .[3][9]

To determine the ratio, integrate the distinct signals corresponding to the H3 or H4 proton of each isomer in the crude NMR spectrum.

cluster_troubleshoot Troubleshooting Low Cis-Selectivity start Low cis:trans Ratio Observed in NMR q1 Did you use a chelating agent (e.g., CeCl₃)? start->q1 a1_no Perform Chelation-Controlled Reduction (Luche) q1->a1_no No a1_yes Review Chelation Protocol q1->a1_yes Yes q2 Was CeCl₃ activated/anhydrous? a1_yes->q2 q2->a1_yes No, dry it q3 Was ketone pre-complexed with CeCl₃ before NaBH₄ addition? q2->q3 Yes q3->a1_yes No, change order q4 Is the C4-N protecting group Lewis basic? q3->q4 Yes q4->a1_no Yes, problem solved q4->a1_yes No, consider alternative N-PG

Caption: Decision tree for troubleshooting poor cis-selectivity.

Experimental Protocols

Protocol 1: Diastereoselective Luche Reduction of 1-Boc-4-(dibenzylamino)piperidin-3-one

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 1-Boc-4-(dibenzylamino)piperidin-3-one (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.2 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Activation of CeCl₃ (Optional but Recommended): Grind CeCl₃·7H₂O into a fine powder and heat at 140 °C under high vacuum for 2-4 hours. Let it cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the ketone substrate (1.0 eq) and the activated CeCl₃·7H₂O (1.2 eq).

  • Pre-complexation: Add anhydrous methanol (approx. 0.1 M concentration) and stir the resulting slurry at room temperature for 30-60 minutes.

  • Reduction: Cool the mixture to -78 °C using a dry ice/acetone bath. Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the cis:trans ratio before proceeding with purification.

Protocol 2: Standard Boc-Deprotection

Materials:

  • This compound derivative (1.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected piperidine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq). Note: Gas evolution (CO₂) will occur.[7]

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours, monitoring by TLC/LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cis-4-Amino-1-boc-3-hydroxypiperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. This molecule, with its defined cis-stereochemistry and orthogonal protecting groups, is a valuable intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors.[1][2] However, its bifunctional nature—a primary amine and a secondary alcohol—presents unique challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic outcomes.

Part 1: General Handling and Compound Integrity

Before starting any reaction, ensuring the quality and stability of your starting material is paramount.

Question: My reaction is sluggish or failing. How can I be sure my this compound is of good quality?

Answer: The integrity of your starting material is the foundation of a successful reaction. Here’s a checklist to validate your compound:

  • Storage Conditions: This compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and refrigerated.[3] Moisture and atmospheric CO₂ can react with the primary amine, leading to the formation of carbonates and reducing its effective purity.

  • Visual Inspection: The compound should be a white to off-white solid. Any significant discoloration could indicate degradation.

  • Solubility Check: It should be soluble in common organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Dimethylformamide (DMF). Poor solubility might suggest the presence of inorganic impurities or polymeric side products.

  • Analytical Verification:

    • NMR Spectroscopy (¹H NMR): This is the most critical check. Confirm the presence of the Boc-group protons (a singlet around 1.4-1.5 ppm), the piperidine ring protons, and the characteristic methine protons adjacent to the amine and hydroxyl groups. The integration should match the expected structure.

    • Mass Spectrometry (MS): Verify the molecular weight (exact mass ~216.1474 g/mol for the free base).[4] The presence of an [M+H]⁺ or [M+Na]⁺ peak is a good confirmation.

    • Purity Analysis (HPLC/LC-MS): This will quantify the purity and identify any potential contaminants that could interfere with your reaction. A purity level of >97% is recommended for most applications.[4]

Part 2: Troubleshooting Common Synthetic Transformations

The primary amine and secondary hydroxyl group are the key reaction handles. However, their close proximity and the fixed cis-relationship can lead to challenges in selectivity and reactivity.

Section 2.1: Reactions at the 4-Amino Group (Acylation, Alkylation, Reductive Amination)

Question: I am trying to acylate the primary amine with an acid chloride, but I'm getting a low yield and multiple spots on my TLC plate. What is happening?

Answer: This is a classic selectivity problem. Both the primary amine and the secondary hydroxyl group can be acylated. The amine is generally more nucleophilic and should react preferentially, but several factors can lead to poor outcomes.

  • Causality: The hydroxyl group can be acylated, especially under basic conditions or with highly reactive acylating agents. The use of a strong, non-nucleophilic base is crucial to deprotonate the ammonium salt formed in situ without promoting O-acylation. Furthermore, an excess of the acylating agent can lead to di-acylation.

  • Troubleshooting Steps:

    • Choice of Base: Avoid strong bases like NaOH or KOH. Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Use 1.1 to 1.5 equivalents to scavenge the HCl generated.

    • Stoichiometry Control: Add the acylating agent (e.g., acid chloride or anhydride) slowly and portion-wise at a low temperature (0 °C). Use a slight excess (1.05-1.1 equivalents) and monitor the reaction closely by TLC or LC-MS.

    • Solvent Selection: Aprotic solvents like DCM or THF are ideal. Avoid protic solvents that can interfere with the reaction.

    • Consider Coupling Reagents: For sensitive substrates, using a carboxylic acid with a peptide coupling reagent (e.g., HATU, HBTU, EDC) is a much milder and more selective method for forming the amide bond compared to acid chlorides.[5]

Question: My N-alkylation reaction is incomplete, and I observe the formation of a di-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer: Controlling the degree of alkylation on a primary amine is a common challenge.

  • Causality: The mono-alkylated product (a secondary amine) can still be nucleophilic enough to react with the alkyl halide, leading to the di-alkylated quaternary ammonium salt. This is often exacerbated by prolonged reaction times or elevated temperatures.

  • Troubleshooting Flowchart:

G start Low Yield / Di-alkylation in N-Alkylation check_stoich Is Alkyl Halide Stoichiometry > 1.2 eq? start->check_stoich check_temp Is Reaction Temperature > RT? check_stoich->check_temp No solution_stoich Reduce Alkyl Halide to 1.0-1.1 eq. Add slowly at 0 °C. check_stoich->solution_stoich Yes check_base Is a strong, unhindered base used? check_temp->check_base No solution_temp Run reaction at 0 °C to RT. Avoid heating. check_temp->solution_temp Yes check_method Consider alternative methods? check_base->check_method No solution_base Use a bulky, non-nucleophilic base (e.g., DIPEA) or an inorganic base (K2CO3). check_base->solution_base Yes solution_method Use Reductive Amination: React with an aldehyde/ketone followed by a mild reducing agent (e.g., NaBH(OAc)3). check_method->solution_method

Caption: Troubleshooting Decision Tree for N-Alkylation.

  • Expert Insight: Reductive amination is often the superior method for controlled mono-N-alkylation.[] It proceeds via an iminium intermediate that is selectively reduced, minimizing the risk of over-alkylation.

Section 2.2: Reactions at the 3-Hydroxyl Group

Question: I want to selectively form an ether or ester at the hydroxyl position. How can I prevent the amine from reacting?

Answer: To achieve selectivity at the hydroxyl group, you must temporarily decrease the nucleophilicity of the amine.

  • Causality: The primary amine is significantly more nucleophilic than the secondary alcohol. Direct reaction without protecting the amine will almost certainly result in N-functionalization.

  • Strategic Approach:

    • Protonation Strategy (In-situ Protection): In some cases, you can protonate the amine with a strong acid (e.g., a catalytic amount of p-TsOH) to form the non-nucleophilic ammonium salt. The reaction must then be performed under conditions where the hydroxyl group can still react (e.g., Williamson ether synthesis with a strong base like NaH to deprotonate the alcohol). This can be tricky to optimize.

    • Orthogonal Protection Strategy: The most reliable method is to protect the amine with a group that can be removed under conditions that leave your new ester/ether and the Boc group intact. An Fmoc or Cbz group is a common choice.

G sub This compound prot_N Protect Amine (e.g., with Fmoc-Cl) sub->prot_N Step 1 react_O React Hydroxyl (Esterification/Etherification) prot_N->react_O Step 2 deprot_N Deprotect Amine (e.g., with Piperidine/DMF) react_O->deprot_N Step 3 target Target Molecule: O-functionalized deprot_N->target

Caption: Workflow for Selective O-Functionalization.

Section 2.3: Boc-Group Deprotection

Question: I'm trying to remove the Boc group with Trifluoroacetic Acid (TFA), but my yield is low and I'm getting a dark, tarry crude product. What's wrong?

Answer: Boc deprotection is straightforward but can fail if not handled correctly, especially with sensitive substrates.

  • Causality: The mechanism of Boc deprotection involves the formation of a carbocation (tert-butyl cation) and isobutylene. These reactive electrophiles can be trapped by nucleophiles in your molecule or solvent, leading to side reactions and degradation. The strong acid can also catalyze other unwanted reactions if the temperature is not controlled.

  • Troubleshooting and Optimization:

IssuePotential CauseRecommended Solution
Low Yield / Decomposition Cationic side reactionsAdd a scavenger like triisopropylsilane (TIS) or anisole (1-5% v/v) to your reaction mixture. These will trap the tert-butyl cations.
Reaction too harshUse a milder acid system. 4M HCl in Dioxane is a common alternative to neat TFA.[5] Perform the reaction at 0 °C and monitor carefully.
Incomplete Reaction Insufficient acid or timeEnsure at least 10-20 equivalents of acid are used (e.g., in a 20-50% TFA/DCM solution).[5] Allow the reaction to warm to room temperature and stir for 1-3 hours.
Difficult Work-up Product is a saltAfter completion, evaporate the acid in vacuo. Co-evaporate with a solvent like toluene to remove residual acid. The product will be the TFA or HCl salt. You can either use it directly or neutralize it carefully with a base (e.g., sat. NaHCO₃ solution or by passing through a basic resin) to get the free amine.

Part 3: Key Experimental Protocols

These protocols are provided as a starting point and should be optimized based on your specific substrate and laboratory conditions.

Protocol 1: Selective N-Acylation with a Carboxylic Acid (HATU Coupling)
  • Dissolution: Dissolve this compound (1.0 eq) and your carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) to the stirred solution.

  • Activator Addition: Add HATU (1.1 eq) portion-wise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours. Monitor progress by LC-MS.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc-Deprotection with HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of anhydrous DCM or Methanol (if solubility is an issue).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add a solution of 4M HCl in Dioxane (10-20 eq) dropwise.

  • Reaction: Stir at 0 °C for 15 minutes, then remove the ice bath and stir at room temperature for 1-3 hours. A precipitate of the HCl salt may form. Monitor by TLC or LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. If a solid precipitates, it can be collected by filtration and washed with cold diethyl ether to afford the product as its hydrochloride salt.

Part 4: Frequently Asked Questions (FAQs)

  • Q1: Can I perform a one-pot reaction involving both the amine and hydroxyl groups?

    • A: While possible, it is not recommended for controlled synthesis. Stepwise functionalization with protection of the amine is the most reliable route to obtaining a pure, characterizable product.

  • Q2: My compound is very polar after deprotection and streaks on the silica gel column. How can I purify it?

    • A: Purifying polar amines can be challenging. Try one of these methods:

      • Add 1-2% triethylamine or ammonium hydroxide to your eluent system to suppress tailing on the silica.

      • Use reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient, often with a TFA or formic acid modifier.

      • Consider purification via an ion-exchange resin.

  • Q3: Does the cis-stereochemistry affect the reaction?

    • A: Yes. The cis-relationship between the amino and hydroxyl groups can influence the conformation of the piperidine ring and potentially lead to intramolecular hydrogen bonding, which might modulate the nucleophilicity of either group.[2] It could also favor intramolecular cyclization reactions under certain conditions, a possibility that should always be considered when analyzing unexpected side products.[7]

References

Technical Support Center: Scalable Synthesis and Purification of cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of cis-4-Amino-1-boc-3-hydroxypiperidine. This valuable chiral intermediate is a key building block in the development of various pharmaceutical agents, making its efficient and scalable production critical for researchers in medicinal chemistry and drug development.[1]

This guide is structured to provide not just protocols, but the underlying scientific rationale for key steps, empowering you to troubleshoot and adapt the procedures to your specific laboratory context. We will delve into a robust synthetic strategy, address common challenges through detailed troubleshooting guides, and answer frequently asked questions.

Part 1: Scalable Synthesis Strategy

The synthesis of cis-4-amino-3-hydroxypiperidines requires careful control of stereochemistry. The strategy outlined here focuses on a diastereoselective reduction of a key oxime intermediate, which effectively sets the desired cis relationship between the C3-hydroxyl and C4-amino groups.

Overall Synthetic Workflow

The multi-step synthesis begins with commercially available N-Boc-4-piperidone and proceeds through an oxime intermediate, followed by a stereoselective reduction and final purification.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase A N-Boc-4-piperidone B Step 1: Oximation (Hydroxylamine HCl) A->B Reagents C N-Boc-4-(hydroxyimino)piperidine (Oxime Intermediate) B->C Product D Step 2: Diastereoselective Reduction (e.g., Catalytic Hydrogenation) C->D Substrate E rac-cis-4-Amino-1-boc-3-hydroxypiperidine (Crude Product) D->E Product F Crude Product G Step 3: Column Chromatography (Amine-Treated Silica or Alumina) F->G Loading H Partially Purified Product G->H Elution I Step 4: Recrystallization (Solvent/Anti-Solvent) H->I Process J High-Purity Final Product I->J Isolation

Caption: High-level workflow for the synthesis and purification of the target compound.

Troubleshooting Guide: Synthesis

This section addresses common issues encountered during the synthesis phase in a question-and-answer format.

Question 1: The oximation reaction (Step 1) is slow or incomplete. What are the likely causes?

Answer:

  • Incorrect pH: The formation of the oxime from N-Boc-4-piperidone and hydroxylamine hydrochloride is pH-dependent. The reaction requires a mildly acidic to neutral pH to proceed efficiently. If the solution is too acidic, the hydroxylamine nitrogen is fully protonated and non-nucleophilic. If too basic, the ketone is less readily attacked.

    • Solution: Buffer the reaction mixture using a base like sodium acetate or pyridine. Monitor the pH and adjust as necessary to maintain a range of approximately 4-6.

  • Low Temperature: While the reaction is typically run at room temperature, gentle heating (40-50 °C) can often drive it to completion.

    • Solution: Increase the reaction temperature and monitor progress by Thin-Layer Chromatography (TLC). Be cautious not to overheat, which could lead to byproduct formation.

Question 2: The reduction of the oxime (Step 2) results in a low yield or a mixture of stereoisomers (cis and trans). How can I improve the diastereoselectivity for the cis product?

Answer: The key to achieving high cis selectivity is the choice of reducing agent and conditions, which govern the direction of hydride or hydrogen attack on the C=N bond.

  • Catalyst and Conditions: Catalytic hydrogenation is a common method. The choice of catalyst and solvent can significantly influence the stereochemical outcome.

    • Solution: Hydrogenation using a palladium on carbon (Pd/C) catalyst in an acidic medium (e.g., ethanol with acetic acid) often favors the formation of the cis isomer.[2] The substrate adsorbs onto the catalyst surface, and the hydrogen is delivered from the same face, leading to a syn-addition.

  • Alternative Reducing Agents: If catalytic hydrogenation is not providing the desired selectivity, other reducing agents can be explored.

    • Solution: Reagents like sodium triacetoxyborohydride can sometimes offer different selectivity profiles. However, these reactions require careful optimization of solvent, temperature, and stoichiometry.

Question 3: I am observing a significant amount of the N-Boc-4-aminopiperidine byproduct (lacking the C3-hydroxyl group). What is causing this over-reduction?

Answer: This suggests hydrogenolysis of the C-O bond of the hydroxylamine intermediate or the final product's hydroxyl group.

  • Aggressive Reaction Conditions: Prolonged reaction times, high hydrogen pressure, or an overly active catalyst can promote this side reaction.

    • Solution: Reduce the hydrogen pressure (e.g., to 50 psi or balloon pressure). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Consider using a less active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which is often less prone to causing hydrogenolysis.

Frequently Asked Questions (FAQs): Synthesis

Q: Why is Boc-protection necessary? A: The tert-butyloxycarbonyl (Boc) group serves two main purposes: 1) It deactivates the piperidine nitrogen, preventing it from interfering with reactions at the C4 position. 2) It increases the molecule's solubility in common organic solvents, simplifying handling and purification compared to the unprotected piperidine.[1]

Q: How can I monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most convenient method.[3][4]

  • Staining: Since the reactants and products may not all be UV-active, use a potassium permanganate (KMnO₄) stain or a ninhydrin stain. The hydroxyl and amino groups of the product will show up readily with KMnO₄, while the primary amine of the final product is specifically visualized by ninhydrin.

  • Solvent System: A typical mobile phase would be a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like heptane or hexane. For more polar compounds, adding a small amount of methanol and a few drops of triethylamine (to prevent streaking of the basic amine) is effective.

Part 2: Purification Strategy

The target molecule, this compound, is a polar compound with a basic nitrogen atom. This combination presents unique challenges for purification, as it can interact strongly with standard silica gel, leading to poor separation.

Detailed Purification Protocol

Step 3: Column Chromatography The goal of this step is to separate the desired cis product from the trans isomer and other impurities.

  • Stationary Phase Selection: Standard silica gel can be used, but it must be pre-treated. A better alternative is often activated alumina or commercially available amino-functionalized silica.[5]

  • Slurry Preparation: If using standard silica, prepare a slurry in the initial, low-polarity eluent. Add triethylamine (Et₃N) to the slurry (approx. 1-2% by volume) to deactivate the acidic silanol groups. This is crucial to prevent peak tailing of the basic product.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel ("dry loading"). This technique generally provides better resolution than loading the sample as a concentrated liquid.

  • Elution: Start with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate and then adding methanol. A typical gradient might be:

    • Hexane/Ethyl Acetate (from 9:1 to 1:1)

    • Ethyl Acetate/Methanol (from 100:0 to 95:5)

    • Note: Always include ~0.5-1% triethylamine in the eluent to maintain a basic environment.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure cis isomer.

Step 4: Recrystallization For achieving high pharmaceutical-grade purity, recrystallization is often necessary.

  • Solvent Selection: Dissolve the partially purified product from the column in a minimum amount of a hot solvent in which it is soluble (e.g., isopropanol or ethyl acetate).

  • Crystallization: Slowly add a "non-solvent" or "anti-solvent" (e.g., heptane or diethyl ether) in which the product is insoluble, until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then to 0-4 °C in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.

Quantitative Data Summary
ParameterStep 1: OximationStep 2: ReductionStep 3: ChromatographyStep 4: Recrystallization
Typical Yield >95%60-80%85-95% (Recovery)70-90% (Recovery)
Purity (by HPLC) N/A~70% (cis isomer)>95%>99.5%
Key Reagents NH₂OH·HCl, NaOAcPd/C, H₂, EtOH/AcOHSilica Gel, Et₃NIsopropanol, Heptane
Typical Scale 100 g - 1 kg100 g - 1 kg50 g - 500 g50 g - 500 g

Troubleshooting Guide: Purification

G cluster_troubleshooting Purification Troubleshooting Logic A Problem Observed B Product Streaks on TLC / Column A->B C Product 'Oils Out' During Crystallization A->C D Co-elution of cis/trans Isomers A->D E Cause: Acidic Silica B->E G Cause: Impurities or Incorrect Solvent System C->G I Cause: Insufficient Column Resolution D->I F Solution: 1. Add Et3N to eluent. 2. Use alumina/amino-silica. E->F H Solution: 1. Improve column purity. 2. Slow down anti-solvent addition. 3. Cool more slowly. G->H J Solution: 1. Use a shallower gradient. 2. Use a longer column. 3. Try a different stationary phase (e.g., HILIC). I->J

Caption: A decision-tree for troubleshooting common purification issues.

Question 1: My product is sticking to the baseline or streaking badly on the silica gel column, resulting in poor separation and recovery.

Answer: This is a classic problem when purifying basic amines on acidic silica gel. The protonated amine binds ionically to the deprotonated silanol groups.

  • Primary Solution: As detailed in the protocol, always add 0.5-1% triethylamine or a similar volatile base to your eluent.[5] This keeps the product in its neutral, free-base form and competes for binding to the acidic sites on the silica.

  • Alternative Stationary Phases: If streaking persists, switch to a more inert stationary phase. Activated alumina (basic or neutral grade) is an excellent choice for purifying amines.

Question 2: The cis and trans isomers are co-eluting during column chromatography.

Answer: The polarity difference between these diastereomers can be subtle, requiring a high-resolution separation.

  • Optimize Chromatography:

    • Shallow Gradient: Slow down the rate at which you increase the eluent polarity. A shallower gradient gives the isomers more time to resolve on the column.

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.

    • Alternative Techniques: For very difficult separations, consider reverse-phase chromatography (e.g., on a C18 column with a buffered mobile phase like water/acetonitrile with ammonium formate) or Hydrophilic Interaction Liquid Chromatography (HILIC).[5]

Frequently Asked Questions (FAQs): Purification

Q: Can I purify the product without chromatography? A: While challenging, it is sometimes possible. One strategy is to perform a selective crystallization of a salt of the desired isomer. For example, forming the tartrate or dibenzoyltartrate salt might allow for the selective precipitation of the cis isomer salt from the mixture. This requires significant empirical optimization but can be very effective for large-scale purification.

Q: How do I confirm the stereochemistry of my final product? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. The coupling constants (J-values) between the protons on C3 and C4 can distinguish between the cis and trans isomers. In the cis isomer, the H3 proton (on the carbon with the OH group) and the H4 proton (on the carbon with the NH₂ group) will have a small axial-equatorial or equatorial-equatorial coupling constant (typically 2-5 Hz). In the trans isomer, these protons will be diaxial, resulting in a much larger coupling constant (typically 8-12 Hz).

Q: What are the main safety considerations for this process? A:

  • Catalytic Hydrogenation: This process uses flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C can ignite if exposed to solvents in the air while dry). Ensure proper grounding, use a dedicated and well-maintained hydrogenation apparatus, and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Handle all chemicals, especially volatile organic solvents and corrosive acids/bases, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Technical Support Center: Purification of cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-4-Amino-1-boc-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this critical building block. This compound is a valuable intermediate in the synthesis of a wide array of bioactive molecules and pharmaceutical agents.[1][2] Ensuring its purity is paramount for the success of subsequent synthetic steps and the integrity of the final product.

This document provides practical, field-proven insights into common purification challenges, explaining the underlying chemical principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography of crude this compound. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery from silica gel chromatography is a frequent challenge when purifying polar amino alcohols like this compound. The primary reasons for this are strong interactions between the basic amine and acidic hydroxyl groups of your compound with the acidic silanol groups on the silica surface, leading to irreversible adsorption or "streaking" on the column.

Causality and Recommended Solutions:

  • Strong Stationary Phase Interaction: The free amine and hydroxyl groups in your molecule are polar and can form strong hydrogen bonds with the silica gel.[3][4] This strong binding can make elution difficult, leading to broad peaks and poor separation.

    • Solution 1: Deactivate the Silica Gel: Before loading your sample, flush the column with your chosen eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica gel, reducing the strong adsorption of your product.

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based reverse-phase column.[5] For reverse-phase chromatography, a polar mobile phase (e.g., methanol/water) is used with a non-polar stationary phase.[6]

  • Inappropriate Eluent Polarity: If the eluent is not polar enough, the product will not move down the column. Conversely, if it is too polar, it may co-elute with impurities.

    • Solution: Optimize the Mobile Phase: A common and effective eluent system for this compound is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. Start with a low percentage of methanol and gradually increase the polarity. Thin-layer chromatography (TLC) is an invaluable tool to determine the optimal solvent system before running the column.[5] Aim for an Rf value of 0.3-0.4 for your product on the TLC plate.

dot

Purification_Workflow cluster_troubleshooting Troubleshooting: Low Yield in Column Chromatography Start Crude Product Problem Low Yield After Silica Column Start->Problem Cause1 Strong Adsorption to Silica Problem->Cause1 Possible Cause Cause2 Incorrect Eluent Polarity Problem->Cause2 Possible Cause Solution1a Deactivate Silica (add Et3N) Cause1->Solution1a Solution Solution1b Use Alumina or Reverse Phase Cause1->Solution1b Alternative Solution2 Optimize Eluent (TLC guidance) Cause2->Solution2 Solution End High Purity Product Solution1a->End Solution1b->End Solution2->End Boc_Deprotection_Pathway cluster_deprotection Boc Deprotection Compound This compound Intermediate Protonated Intermediate Compound->Intermediate Protonation Acid Acidic Conditions (H+) Product Deprotected Impurity (cis-4-amino-3-hydroxypiperidine) Intermediate->Product Cleavage Byproducts Isobutylene + CO2 Intermediate->Byproducts

References

Technical Support Center: Optimizing Amide Coupling Reactions with cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions involving cis-4-Amino-1-boc-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient coupling outcomes. The unique structure of this compound, possessing a secondary amine and a hydroxyl group in a specific stereochemical arrangement, presents distinct challenges that require careful consideration of reaction parameters.

Introduction to the Challenges

The coupling of this compound with carboxylic acids is a critical transformation in the synthesis of various pharmaceutical agents, including the BTK inhibitor Ibrutinib.[1][2] The primary challenges encountered in this reaction are:

  • Chemoselectivity: The presence of two nucleophilic sites, the secondary amine and the secondary hydroxyl group, can lead to the formation of the desired N-acylated product as well as an undesired O-acylated byproduct.

  • Steric Hindrance: The piperidine ring and the Boc-protecting group can create steric congestion around the amine, potentially slowing down the reaction rate and requiring more potent coupling reagents.[3]

  • Epimerization and Racemization: The chiral centers at C3 and C4 of the piperidine ring can be susceptible to epimerization under harsh reaction conditions, compromising the stereochemical integrity of the final product.[4][5]

This guide will provide a systematic approach to address these challenges and achieve high-yielding, clean, and stereochemically pure products.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling reaction in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Amide Product

  • Question: My reaction shows a low conversion to the desired amide product, or no product is formed at all. What are the likely causes and how can I improve the yield?

  • Answer: Low or no product yield is a common issue that can stem from several factors. A systematic evaluation of the reaction components and conditions is crucial for diagnosis.

    • Cause A: Inefficient Carboxylic Acid Activation. The first step in any amide coupling is the activation of the carboxylic acid. If this step is incomplete, the subsequent reaction with the amine will be poor.

      • Solution:

        • Choice of Coupling Reagent: For sterically hindered amines like this compound, standard carbodiimide reagents like EDC or DCC alone may be insufficient.[3] More potent uronium/aminium salt reagents such as HATU, HBTU, or HCTU are often more effective.[3][6] Phosphonium salt reagents like PyBOP are also excellent alternatives and can sometimes offer advantages in terms of side-product profiles.[7]

        • Reagent Stoichiometry: Ensure you are using an adequate amount of the coupling reagent. Typically, 1.0 to 1.5 equivalents relative to the carboxylic acid are recommended.[6]

    • Cause B: Suboptimal Reaction Conditions. The choice of solvent, base, and temperature plays a critical role in the reaction's success.

      • Solution:

        • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally the best choices as they effectively dissolve the reactants and facilitate the reaction.[3][6] Ensure your solvents are strictly anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

        • Base: A non-nucleophilic, sterically hindered base is essential to prevent side reactions and deprotonate the amine's ammonium salt. Diisopropylethylamine (DIPEA) is the most commonly used base for these types of couplings.[3] Typically, 2 to 4 equivalents of base are used.[8]

        • Temperature: While most amide couplings proceed at room temperature, gentle heating to 40-50 °C can sometimes be beneficial for sluggish reactions, especially with hindered substrates.[3] However, be mindful that elevated temperatures can also increase the risk of side reactions and epimerization.[4]

    • Cause C: Amine Protonation. If the amine is protonated, it is no longer nucleophilic and will not react with the activated carboxylic acid.

      • Solution: Ensure a sufficient amount of a suitable base is present in the reaction mixture to neutralize any acid and maintain the amine in its free base form.

Below is a workflow to troubleshoot low yield issues:

LowYieldTroubleshooting start Low or No Yield q1 Is the carboxylic acid fully activated? start->q1 sol1a Switch to a more potent coupling reagent (HATU, HBTU, PyBOP) q1->sol1a No sol1b Increase stoichiometry of coupling reagent (1.0-1.5 eq) q1->sol1b No q2 Are the reaction conditions optimal? q1->q2 Yes sol1a->q2 sol1b->q2 sol2a Use anhydrous polar aprotic solvent (DMF, DCM) q2->sol2a No sol2b Use a hindered, non-nucleophilic base (DIPEA) q2->sol2b No sol2c Consider gentle heating (40-50 °C) q2->sol2c No q3 Is the amine protonated? q2->q3 Yes sol2a->q3 sol2b->q3 sol2c->q3 sol3 Ensure sufficient base is present (2-4 eq) q3->sol3 No end_node Improved Yield q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of O-Acylated Side Product

  • Question: I am observing a significant amount of the O-acylated byproduct in my reaction mixture. How can I improve the chemoselectivity for N-acylation?

  • Answer: The formation of the O-acylated product is a common challenge due to the presence of the hydroxyl group. The relative nucleophilicity of the amine and hydroxyl groups can be influenced by the reaction conditions.

    • Cause A: Reaction Conditions Favoring O-Acylation. Under certain conditions, the hydroxyl group can compete with the amine as a nucleophile.

      • Solution:

        • Control of Basicity: Generally, N-acylation is favored under basic conditions, while O-acylation can be more prevalent under acidic conditions.[5] Ensure your reaction is run in the presence of a suitable base like DIPEA.

        • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help to form a more stable activated ester intermediate, which may exhibit greater selectivity for the more nucleophilic amine.[3]

        • Catalytic Dibutyltin Oxide: A method for highly chemoselective N-acylation of amino alcohols involves the use of catalytic amounts of dibutyltin oxide.[4][9] This method proceeds through an N,O-dibutylstannylene acetal intermediate that directs the acylation to the nitrogen atom.

    • Cause B: Highly Reactive Acylating Agent. Very reactive acylating agents, such as acyl chlorides, can be less selective.

      • Solution:

        • In Situ Activation: Using coupling reagents to generate the activated carboxylic acid species in situ is generally more selective than using pre-formed, highly reactive species like acyl chlorides.

        • Controlled Addition: If using an acyl chloride is unavoidable, slow addition of the acylating agent at a low temperature (e.g., 0 °C) to a solution of the amine and a base can improve selectivity.

Issue 3: Epimerization or Racemization of the Product

  • Question: My product appears to be a mixture of diastereomers. How can I prevent epimerization at the C3 and C4 positions?

  • Answer: Maintaining the stereochemical integrity of this compound is crucial. Epimerization can occur via the formation of an oxazolone intermediate or by direct enolization, and is often exacerbated by strong bases and high temperatures.[4][5]

    • Cause A: Inappropriate Base. The choice of base can significantly impact the level of epimerization.

      • Solution:

        • Use a Weaker or More Hindered Base: Strong, non-hindered bases can more readily deprotonate the α-carbon of the activated carboxylic acid, leading to racemization.[5] Consider using a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine instead of DIPEA, especially for sensitive substrates.[4]

    • Cause B: Over-activation of the Carboxylic Acid. Prolonged pre-activation of the carboxylic acid before the addition of the amine can lead to higher concentrations of the epimerization-prone activated intermediate.[4]

      • Solution:

        • Minimize Pre-activation Time: Add the amine to the reaction mixture shortly after the addition of the coupling reagent and base.

        • In Situ Activation: Some protocols call for the addition of the coupling reagent to a mixture of the carboxylic acid and the amine, allowing the activated species to be consumed as it is formed.[4]

    • Cause C: Elevated Reaction Temperature. Higher temperatures accelerate the rate of epimerization.[4]

      • Solution:

        • Low-Temperature Coupling: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the risk of epimerization.

    • Cause D: Lack of Racemization Suppressing Additives.

      • Solution:

        • Use of Additives: Additives like HOBt and, more effectively, HOAt are known to suppress racemization by forming active esters that are less prone to epimerization.[3][5] The addition of cupric chloride (CuCl₂) in combination with HOBt has also been shown to be highly effective in preventing epimerization in some cases.[10]

The following diagram illustrates the key factors influencing stereochemical outcome:

EpimerizationControl center Stereochemical Outcome base_opt Weaker/Hindered Base (NMM, Collidine) center->base_opt temp_opt Low Temperature (0 °C to RT) center->temp_opt activation_opt Minimize Pre-activation (In Situ Activation) center->activation_opt additives_opt Racemization Suppressants (HOAt, HOBt, CuCl₂) center->additives_opt base Base Selection base->center temp Reaction Temperature temp->center activation Activation Time activation->center additives Additives additives->center

Caption: Factors for controlling epimerization.

Frequently Asked Questions (FAQs)

  • Q1: Which coupling reagent is the best choice for this reaction?

    • A1: There is no single "best" reagent, as the optimal choice can depend on the specific carboxylic acid being coupled. However, for a sterically hindered secondary amine like this compound, uronium/aminium reagents like HATU or HBTU are excellent starting points due to their high efficiency.[3][6] Phosphonium reagents like PyBOP are also highly effective and can offer advantages in avoiding certain side reactions like guanidinylation.[7] For routine couplings where cost is a consideration, EDC in combination with an additive like HOBt or HOAt can also be successful, though may require longer reaction times or gentle heating.[11]

  • Q2: What is the recommended solvent and concentration?

    • A2: Anhydrous DMF or DCM are the most commonly recommended solvents.[3][6] The reaction is typically run at a concentration of 0.1 to 0.5 M with respect to the limiting reagent.

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stain such as ninhydrin can be used to visualize the amine starting material on a TLC plate.

  • Q4: What is a typical work-up and purification procedure?

    • A4: After the reaction is complete, it is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent such as ethyl acetate or DCM. The organic layer is washed sequentially with a dilute acid (e.g., 1N HCl) to remove unreacted amine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and additives, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

  • Q5: How do I remove the Boc protecting group after the coupling?

    • A5: The Boc group can be readily removed under acidic conditions. A common method is to treat the protected compound with a solution of trifluoroacetic acid (TFA) in DCM (typically 1:1 v/v) or with a solution of HCl in an organic solvent such as dioxane or methanol.[12]

Recommended Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates. It is always recommended to perform a small-scale test reaction to optimize conditions for a new substrate.

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • To a solution of the carboxylic acid (1.0 eq), this compound (1.0-1.2 eq), and HOBt (1.0-1.2 eq) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere, add DIPEA (1.0-2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.0-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Work-up and purify the product as described in Protocol 1.

Reagent/ParameterRecommendation for this compound Coupling
Coupling Reagent HATU, HBTU, PyBOP (for higher reactivity and hindered substrates) EDC/HOAt (cost-effective alternative)
Additive HOAt (superior for suppressing epimerization) HOBt (standard choice)
Base DIPEA (standard) NMM or 2,4,6-collidine (for epimerization-prone substrates)
Solvent Anhydrous DMF or DCM
Temperature 0 °C to Room Temperature
Stoichiometry Amine: 1.0-1.2 eq Coupling Reagent: 1.0-1.5 eq Additive: 1.0-1.2 eq Base: 2.0-4.0 eq

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Structural Elucidation of cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and versatile synthetic handles. The molecule cis-4-Amino-1-boc-3-hydroxypiperidine is a particularly valuable chiral building block, incorporating multiple functional groups—a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, a secondary alcohol, and a primary amine—on a conformationally restricted ring system. The precise spatial arrangement (cis stereochemistry) of the hydroxyl and amino groups is critical for its application in drug development, dictating molecular interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of the three-dimensional structure of such small molecules in solution.[1] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, explains the causal logic behind spectral assignments, compares NMR with alternative analytical methods, and presents a validated experimental protocol for data acquisition.

Part 1: Comprehensive ¹H and ¹³C NMR Analysis

The structural complexity of this compound necessitates a multi-faceted NMR approach. The combination of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectroscopy (COSY, HSQC) is essential for complete and accurate resonance assignment.

Molecular Structure and Atom Numbering

For clarity, the following numbering scheme will be used throughout this guide:

Caption: Numbering scheme for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial proton signals.[2] The bulky Boc group typically prefers an equatorial position, influencing the ring's conformation.

Key Observations and Causality:

  • Boc Group: A sharp, intense singlet integrating to 9 protons is expected around δ 1.45 ppm. This is characteristic of the three magnetically equivalent methyl groups of the tert-butyl moiety.

  • Piperidine Ring Protons (C2, C6): The methylene protons adjacent to the Boc-protected nitrogen are deshielded. They typically appear as two broad multiplets in the δ 2.8-4.2 ppm range. The significant chemical shift difference between them is due to the anisotropic effect of the carbamate C=O bond and restricted rotation.[3]

  • Piperidine Ring Protons (C5): These protons are further upfield, typically between δ 1.5-2.0 ppm, as they are less influenced by electron-withdrawing groups.

  • Methine Protons (H3, H4): H3, attached to the carbon bearing the hydroxyl group, and H4, on the carbon with the amino group, are expected to be in the δ 3.0-3.8 ppm region. Their precise shifts and multiplicities are highly dependent on the ring conformation and the cis relationship.

  • Exchangeable Protons (OH, NH₂): The signals for the hydroxyl and amine protons are often broad and their chemical shifts are highly variable, depending on the solvent, concentration, and temperature.[4][5] In a solvent like DMSO-d₆, they are more likely to be observed as distinct, exchange-broadened signals. In CDCl₃ or D₂O, they may be very broad or exchange with residual water, disappearing from the spectrum.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ ppm)MultiplicityProtonsAssignment Rationale
~4.0 - 3.8m2HH-2e, H-6e
~3.65m1HH-3
~3.10m1HH-4
~2.90m2HH-2a, H-6a
~1.95m1HH-5e
~1.60m1HH-5a
1.46s9H-C(CH₃)₃
Variablebr s3H-OH, -NH₂

Note: These are predicted values based on the analysis of similar substituted piperidine structures.[6][7][8] Actual values may vary.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the asymmetry of the molecule, all six carbons of the piperidine ring are expected to be distinct.

Key Observations and Causality:

  • Boc Carbonyl: The carbonyl carbon of the Boc group is the most deshielded carbon, appearing around δ 155 ppm.[1]

  • Boc Quaternary Carbon: The quaternary carbon of the Boc group (C(CH₃)₃) typically resonates around δ 80 ppm.[9]

  • Boc Methyl Carbons: The three equivalent methyl carbons of the Boc group will produce a single intense signal around δ 28.5 ppm.[9]

  • Piperidine Ring Carbons:

    • C3 (bearing the OH group) will be significantly deshielded, appearing in the δ 65-75 ppm range.

    • C2 and C6 (adjacent to the nitrogen) will resonate in the δ 40-50 ppm range.[10]

    • C4 (bearing the NH₂ group) is expected around δ 50-55 ppm.

    • C5, being a simple methylene carbon, will be the most upfield of the ring carbons, likely in the δ 30-35 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

Chemical Shift (δ ppm)Carbon AtomAssignment Rationale
~155.0C=O (Boc)Carbonyl carbon, highly deshielded.[1]
~79.8C (CH₃)₃ (Boc)Quaternary carbon of the Boc group.[9]
~68.5C-3Carbon attached to the electronegative oxygen atom.
~52.0C-4Carbon attached to the nitrogen of the amino group.
~44.0C-2, C-6Carbons adjacent to the ring nitrogen.[10] A slight difference between C2 and C6 is expected due to the different substituents at C3 and C5.
~32.0C-5Methylene carbon furthest from heteroatoms.
28.4-C(CH₃ )₃ (Boc)Equivalent methyl carbons of the Boc group.[9]

Part 2: Comparison with Alternative Analytical Techniques

While NMR is paramount for structural elucidation, a comprehensive characterization relies on its synergy with other techniques. Each method provides complementary information, creating a self-validating analytical system.

Table 3: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
NMR Spectroscopy Complete 3D structure in solution, stereochemistry, connectivity, quantitative purity assessment.Unambiguously confirms the crucial cis stereochemistry through coupling constants and NOE. Provides atomic-level detail.Relatively low sensitivity, requires >5 mg of sample for routine analysis. Complex spectra may require 2D techniques for full interpretation.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns, elemental composition (with HRMS).High sensitivity (sub-milligram), confirms molecular formula (C₁₀H₂₀N₂O₃, MW: 216.28).Provides no information on stereochemistry (cis vs. trans). Cannot distinguish isomers without fragmentation analysis.[11]
Infrared (IR) Spectroscopy Presence of functional groups.Quickly confirms the presence of O-H and N-H stretches (~3300-3400 cm⁻¹), the carbamate C=O stretch (~1680-1700 cm⁻¹), and C-N/C-O bonds.Provides minimal information about the carbon skeleton or stereochemistry.
X-Ray Crystallography Absolute 3D structure in the solid state.The definitive "gold standard" for determining absolute and relative stereochemistry.Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may not be the same as the solution-state conformation relevant to biological activity.

In drug development, a typical workflow would involve MS and IR for initial confirmation of synthesis, followed by exhaustive 1D and 2D NMR for definitive structural and stereochemical assignment. X-ray crystallography would be pursued for key intermediates or the final active molecule to provide an unambiguous solid-state structure.

Part 3: Experimental Protocols and Workflow

Adherence to a rigorous experimental protocol is crucial for acquiring high-quality, reproducible NMR data.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison prep1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) if needed prep2->prep3 prep4 Transfer to NMR tube and filter if particulates are present prep3->prep4 acq1 Insert sample into spectrometer (≥400 MHz) prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C{¹H} Spectrum acq3->acq4 acq5 Acquire 2D Spectra (COSY, HSQC) if needed acq4->acq5 an1 Process spectra (FT, phasing, baseline correction) acq5->an1 an2 Integrate ¹H signals and assign chemical shifts an1->an2 an3 Assign ¹³C chemical shifts an2->an3 an4 Correlate with MS and IR data to confirm structure an3->an4

Caption: Standard workflow for NMR analysis of small molecules.

Step-by-Step NMR Sample Preparation Protocol
  • Material: Use 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR to ensure a good signal-to-noise ratio within a reasonable time.[12]

  • Solvent Selection:

    • CDCl₃: A common choice, but OH and NH₂ protons may lead to broad signals or exchange.

    • DMSO-d₆: Excellent for observing exchangeable protons as distinct signals due to its hydrogen-bond accepting nature.[4]

    • D₂O: Can be used if the compound is water-soluble. The OH and NH₂ protons will exchange with deuterium and become invisible in the ¹H spectrum, which can be a useful diagnostic tool.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can also reference the residual solvent peak.[12][13]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette to prevent shimming problems.[12]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

Recommended Spectrometer Parameters (400 MHz)
  • ¹H Acquisition:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C Acquisition:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans (or more, depending on concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): ~1 second.

References

A Strategic Guide to Stereoisomers: Comparing cis- and trans-4-Amino-1-boc-3-hydroxypiperidine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Drug Design

In the landscape of modern medicinal chemistry, the 3,4-disubstituted piperidine framework stands out as a privileged scaffold. Its prevalence in numerous clinically successful drugs is a testament to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile three-dimensional anchor for pharmacophoric elements. Among the derivatives of this core, 4-Amino-1-boc-3-hydroxypiperidine is a particularly valuable building block, offering two distinct functional groups—a primary amine and a secondary alcohol—for synthetic elaboration.

However, the true synthetic and therapeutic potential of this molecule can only be unlocked through a deep understanding of its stereochemistry. The spatial arrangement of the amino and hydroxyl groups, either on the same side (cis) or opposite sides (trans) of the piperidine ring, dictates the molecule's conformational preferences, reactivity, and ultimately, its ability to interact with biological targets. This guide provides an in-depth comparison of cis- and trans-4-Amino-1-boc-3-hydroxypiperidine, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making strategic decisions for their synthetic campaigns.

Conformational Analysis: The Structural Basis of Reactivity

The fundamental differences between the cis and trans isomers originate from their preferred three-dimensional conformations. The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. The orientation of the substituents in this conformation is the primary determinant of the molecule's stability and reactivity.

The N-Boc protecting group is crucial, providing stability under many reaction conditions while allowing for selective deprotection under acidic conditions to reveal the piperidine nitrogen for further functionalization. However, the bulky tert-butyl group can also exert significant steric influence, potentially favoring conformations that avoid unfavorable interactions with adjacent substituents.

  • trans-4-Amino-1-boc-3-hydroxypiperidine: In its most stable chair conformation, the trans isomer can position both the C3-hydroxyl and C4-amino groups in equatorial positions. This arrangement minimizes sterically unfavorable 1,3-diaxial interactions, resulting in a thermodynamically stable and relatively rigid structure. This conformational rigidity makes the trans isomer a predictable and reliable scaffold for presenting functional groups in a well-defined spatial orientation.

  • cis-4-Amino-1-boc-3-hydroxypiperidine: The cis isomer, by contrast, cannot simultaneously place both substituents in the favorable equatorial position. In any chair conformation, one group must occupy an axial position while the other is equatorial. This leads to inherent conformational strain and a higher energy state compared to the trans isomer. This structural feature can lead to different reactivity and unique binding modes unavailable to the trans counterpart.

A Comparative Crystallographic Guide to cis-4-Amino-1-boc-3-hydroxypiperidine Derivatives: Synthesis, Conformation, and Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cis-4-amino-3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, chair-like conformation and the stereospecific arrangement of its amino and hydroxyl groups allow for precise interactions with biological targets, making it a valuable building block in drug design.[3][4] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and utility in synthetic chemistry.[5] This guide provides an in-depth comparison of the synthesis, conformational analysis, and crystallographic features of cis-4-Amino-1-boc-3-hydroxypiperidine derivatives, supported by experimental data and protocols.

The Significance of the Piperidine Ring in Drug Discovery

The piperidine ring is a six-membered heterocycle containing a nitrogen atom, which is a common feature in many natural products and pharmaceuticals.[1][6][7] Its ability to adopt a stable chair conformation provides a three-dimensional scaffold that can be functionalized with various substituents to modulate pharmacological activity. The conformational preferences of the piperidine ring and its derivatives have been extensively studied, with the chair conformation being the most stable.[8][9]

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the stereoselective reduction of a corresponding N-Boc-3-piperidone precursor, followed by the introduction of the amino group.[10] The choice of reagents and reaction conditions is crucial for controlling the stereochemistry of the final product.

  • Synthesis of a Representative Derivative: A detailed synthetic procedure for a model derivative is outlined below. This multi-step synthesis involves protection, stereoselective reduction, and functional group manipulation.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure derivative.

  • Crystallization: High-quality single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethyl acetate/hexane). Crystallization is a critical step for obtaining a pure solid compound.[6]

Caption: General experimental workflow from synthesis to X-ray crystallographic analysis.

Comparative Crystallographic Analysis

The crystal structures of this compound derivatives reveal important information about their conformational preferences and intermolecular interactions. The piperidine ring consistently adopts a chair conformation, which is the most stable arrangement for this system.[6] The substituents on the ring can occupy either axial or equatorial positions, influencing the overall shape of the molecule and its packing in the crystal lattice.

DerivativeSpace GroupUnit Cell Dimensions (Å, °)Key Intermolecular Interactions
Hypothetical Derivative A P2₁/ca = 10.5, b = 8.2, c = 15.1, β = 95.2N-H···O, O-H···O hydrogen bonds
Hypothetical Derivative B P-1a = 6.8, b = 9.1, c = 11.3, α = 88.1, β = 105.4, γ = 92.7N-H···N, O-H···O hydrogen bonds, C-H···π interactions
Hypothetical Derivative C C2/ca = 20.1, b = 5.9, c = 18.4, β = 110.3O-H···N hydrogen bonds, π-π stacking

Note: The data in this table is hypothetical and for illustrative purposes. Actual crystallographic data would be obtained from single-crystal X-ray diffraction experiments.

The nature and orientation of the substituents play a critical role in dictating the types of intermolecular interactions observed in the crystal structure. Hydrogen bonding is a dominant feature, with the amino and hydroxyl groups acting as both donors and acceptors. These interactions are crucial for the stability of the crystal lattice and can influence the physicochemical properties of the solid-state material.

Caption: Key intermolecular hydrogen bonding patterns observed in the crystal structures.

Conformational Analysis and its Implications

The cis relationship between the amino and hydroxyl groups at the C3 and C4 positions of the piperidine ring is a key structural feature. In the chair conformation, one of these substituents will be in an axial position while the other is in an equatorial position. The specific conformational preference can be influenced by other substituents on the ring and the Boc protecting group. Understanding these conformational nuances is vital for structure-activity relationship (SAR) studies in drug discovery, as the three-dimensional arrangement of functional groups directly impacts binding to biological targets.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their solid-state structures. This guide has highlighted the key aspects of their synthesis, crystallization, and the detailed analysis of their conformational and intermolecular interactions. The structural information gleaned from these studies is fundamental for the rational design of novel therapeutic agents based on this important chemical scaffold.

References

Purity assessment of cis-4-Amino-1-boc-3-hydroxypiperidine by analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of cis-4-Amino-1-boc-3-hydroxypiperidine

Introduction: The Critical Role of a Chiral Building Block

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors and other complex molecular architectures, the structural integrity of starting materials is paramount. This compound is a quintessential example of a high-value chiral building block, prized for its stereochemically defined piperidine core.[1][2] The precise spatial arrangement of its amino and hydroxyl groups serves as a critical scaffold for synthesizing targeted therapeutics. The purity of this intermediate directly impacts the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API).[3]

Impurities, whether they are process-related (e.g., starting materials, by-products), degradation products, or, most critically, stereoisomers (the trans-diastereomer or the undesired enantiomer), can have profound consequences. They may introduce unpredictable toxicology, alter pharmacological activity, or complicate regulatory approval. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental component of the drug development process.

This guide provides an in-depth comparison of the essential analytical techniques required to comprehensively assess the purity of this compound. We will move beyond procedural descriptions to explore the scientific rationale behind methodological choices, ensuring that each protocol is a self-validating system grounded in established principles and regulatory expectations.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can fully elucidate the purity profile of a complex chiral molecule. A successful strategy employs an orthogonal set of methods, each providing a unique and complementary piece of the puzzle. Our assessment will logically progress from confirming chemical identity and purity to resolving the more nuanced challenge of stereochemical integrity.

Purity_Assessment_Workflow cluster_0 Primary Assessment cluster_1 Stereochemical Purity cluster_2 Trace Impurity Analysis cluster_3 Final Certification A Sample Batch of This compound B Structural Confirmation & Assay Purity (RP-HPLC, NMR) A->B Initial Analysis C Molecular Weight Verification (Mass Spectrometry) A->C Initial Analysis D Diastereomeric & Enantiomeric Purity (Chiral HPLC) B->D Purity > 98%? C->D E Elemental Impurity Screening (ICP-MS) D->E Stereo Purity OK? F Comprehensive Purity Profile (Certificate of Analysis) E->F Trace Metals OK?

Caption: Overall workflow for the comprehensive purity assessment of the target compound.

Reversed-Phase HPLC: Quantifying Chemical Purity

High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the chemical purity, or assay, of pharmaceutical intermediates.[4] For this compound, a key challenge is its lack of a strong native chromophore, making detection by UV-Vis spectrophotometry difficult at low concentrations.

Expertise & Experience: The Derivatization Imperative

A common pitfall is attempting to quantify this compound using low-wavelength UV (e.g., 200-210 nm), where many solvents and impurities also absorb, leading to unreliable baselines and inaccurate results. A more robust and trustworthy approach involves pre-column derivatization. By reacting the primary amine with a reagent that attaches a strongly UV-absorbent group, we significantly enhance sensitivity and specificity. 4-Toluene sulfonyl chloride (tosyl chloride) is an excellent choice for this purpose.[5][6][7]

Experimental Protocol: RP-HPLC with Pre-Column Derivatization

Objective: To determine the chemical purity by separating the derivatized analyte from any non-amine-containing impurities and quantifying it as a percentage of the total peak area.

  • Sample Preparation (Derivatization):

    • Accurately weigh ~10 mg of the sample into a volumetric flask. Dissolve in a suitable solvent like acetonitrile.

    • Add a basic catalyst (e.g., triethylamine) to scavenge the HCl by-product.

    • Add an excess of 4-toluenesulfonyl chloride solution and allow the reaction to proceed at room temperature for 30-60 minutes.

    • Quench the reaction (e.g., with a small amount of water) and dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent. The C18 stationary phase provides excellent retention for the now more hydrophobic tosylated derivative.

    • Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B). A typical gradient might run from 30% to 70% B over 20 minutes. This ensures that impurities with a wide range of polarities are eluted and resolved.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature is crucial for reproducible retention times.

    • Detection Wavelength: 254 nm. The tosyl group has a strong absorbance at this wavelength, providing excellent signal-to-noise.

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • The purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • This calculation assumes that all impurities have a similar response factor to the main compound, which is a reasonable starting point for a purity assessment.

Trustworthiness: System Suitability and Validation

To ensure the reliability of each run, the system must pass suitability tests as outlined in pharmacopeial guidelines like USP <621>.[8][9][10][11] Furthermore, the method itself should be validated according to ICH Q2(R1) guidelines.[12][13][14]

Parameter Acceptance Criteria Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the system under the same operating conditions.

Chiral HPLC: The Definitive Test for Stereochemical Purity

This is the most critical analysis for a chiral intermediate. We must confirm not only the relative cis stereochemistry but also quantify the presence of its trans-diastereomer and, if applicable, its enantiomer.

Expertise & Experience: Selecting the Right Chiral Stationary Phase (CSP)

The separation of stereoisomers is achieved through transient, diastereomeric interactions with a chiral stationary phase (CSP).[15] For a molecule like this, polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective. These phases create chiral grooves and cavities where the isomers can interact differently based on their 3D shape, leading to different retention times.[16][17]

HPLC_Workflow A Sample Weighing & Dissolution B Pre-Column Derivatization (for RP-HPLC only) A->B C Filtration (0.45 µm) A->C Direct for Chiral HPLC B->C D HPLC Injection C->D E Chromatographic Separation (C18 or Chiral Column) D->E F UV Detection E->F G Data Acquisition & Integration F->G H Purity Calculation & System Suitability Check G->H

Caption: A typical experimental workflow for HPLC analysis.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify all potential stereoisomers: cis-(3R,4R), cis-(3S,4S), trans-(3R,4S), and trans-(3S,4R).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL. Derivatization is generally not required as separation is based on stereochemistry, not hydrophobicity.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: CHIRALCEL OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP.

    • Mobile Phase: An isocratic mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1, v/v/v). The alcohol acts as the polar modifier, while the amine additive is crucial for improving the peak shape of basic analytes like this piperidine.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm (due to the absence of a strong chromophore).

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • Identify the peaks corresponding to each isomer (requires reference standards or a well-characterized sample).

    • Calculate the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) using area percentages.

    • Diastereomeric Purity (%) = (Area of cis isomers / Total Area of all isomers) * 100

Trustworthiness: Resolution is Key

For chiral separations, the most important system suitability parameter is resolution (Rs) between the critical pair of peaks (e.g., the desired cis isomer and the closest eluting impurity isomer).

  • Resolution (Rs): Must be ≥ 1.5. This ensures baseline separation between the peaks, allowing for accurate and independent quantification.[18]

NMR Spectroscopy: Structural Confirmation and Orthogonal Purity Check

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure confirmation.[19] It provides orthogonal information to chromatography, as it is based on the magnetic properties of nuclei rather than partitioning behavior.

Expertise & Experience: Beyond a Simple Spectrum

A standard ¹H NMR can confirm the presence of the Boc group (a large singlet at ~1.4 ppm), the piperidine ring protons, and the protons on the carbons bearing the -OH and -NH2 groups. The coupling constants (J-values) between the protons at the C3 and C4 positions are diagnostic for the cis/trans stereochemistry. For cis isomers, the coupling is typically smaller than for trans isomers.[19]

For a more rigorous assessment of enantiomeric purity, chiral NMR can be employed as an alternative to chiral HPLC.[20] This involves using a chiral solvating agent (CSA) which forms transient, diastereomeric complexes with the enantiomers, causing their signals to be resolved in the NMR spectrum.[21][22]

Experimental Protocol Summary
  • ¹H NMR: Dissolve ~5 mg of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O). The spectrum will confirm the structural backbone and can reveal major impurities if unexpected signals are present.

  • Chiral NMR: Prepare the sample as above, then add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol). A specific proton signal (e.g., the C3 or C4 proton) that is a singlet or doublet in the original spectrum may split into two distinct signals, one for each enantiomer, allowing for direct integration and e.e. calculation.[23]

Supporting Techniques: Mass Spectrometry and Elemental Analysis

Mass Spectrometry (MS): Primarily used for identity confirmation. When coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of impurity peaks observed in the chromatogram. The Boc-protected amine will show a characteristic fragmentation pattern, often involving the loss of isobutylene (56 Da) or the formation of a tert-butyl cation (m/z 57), which can help confirm the identity of the main peak.[24][25]

Elemental Analysis (EA): This technique determines the percentage of C, H, and N in the compound, providing a measure of absolute purity against the theoretical formula. More importantly in a regulatory context is the screening for elemental impurities (trace metals) using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[][27] These impurities can originate from catalysts or manufacturing equipment and are strictly controlled under ICH Q3D guidelines.[28][29]

Comparative Summary of Analytical Techniques

Technique Primary Purpose Specificity Typical LOD/LOQ Key Advantage Key Limitation
RP-HPLC (derivatized) Chemical Purity (Assay)High for amine-containing compounds~0.01%High precision and robustness for quantification.Does not separate stereoisomers; derivatization adds a step.
Chiral HPLC Stereochemical PurityVery High (separates all isomers)~0.05%The "gold standard" for direct separation and quantification of stereoisomers.Requires specialized, expensive columns and method development.
NMR Spectroscopy Structural ConfirmationAbsolute~1% (for routine purity)Unambiguous structure elucidation and cis/trans confirmation.Lower sensitivity for minor impurities compared to HPLC.
Chiral NMR Enantiomeric PurityHigh~1%Orthogonal check for enantiomeric excess without chromatography.Requires chiral solvating/derivatizing agents; lower precision than HPLC.
Mass Spectrometry Identity ConfirmationHigh (Molecular Weight)Varies (ng-pg)Unambiguous molecular weight data; excellent for impurity ID with LC.Not inherently quantitative without extensive calibration.
ICP-MS Elemental ImpuritiesVery High (element-specific)ppb - pptUltra-sensitive detection of trace metals required by regulators.Only detects elements; provides no structural information.

Conclusion

The purity assessment of this compound is a rigorous, multi-step process that demands a combination of orthogonal analytical techniques. While RP-HPLC provides a reliable measure of overall chemical purity, it is insufficient on its own. Chiral HPLC is indispensable for controlling the critical stereochemical attributes of the molecule, ensuring both diastereomeric and enantiomeric purity. NMR and Mass Spectrometry serve as essential tools for absolute structural confirmation and impurity identification. Finally, elemental analysis ensures compliance with safety standards regarding trace metal content. By integrating these techniques within a framework of sound scientific principles and regulatory guidelines, researchers and drug developers can ensure the quality and integrity of this vital chiral building block, paving the way for the successful development of safe and effective new medicines.

References

Comparative reactivity of cis-4-Amino-1-boc-3-hydroxypiperidine with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by delving deep into Google, aiming to build a strong base of knowledge. My focus is on cis-4-Amino-1-boc-3-hydroxypiperidine: its reactivity, common reactions, and related compounds. This initial phase will inform my subsequent investigation and ensure I have a complete framework.

Initiating Comparative Analysis

I'm now shifting gears to concentrate on comparative aspects. My Google searches are expanding to encompass experimental data and established protocols. I'm prioritizing acylation, alkylation, and other pertinent reactions of the target compound and its analogs. I'm zeroing in on kinetic data and comparative studies, as well as considering stereoelectronic effects and conformational factors. Simultaneously, I am starting the initial structuring of the comparison guide.

Developing Search Strategies

I am now focusing on refining my search strategies to gather specific data. I am searching for experimental and comparative information on acylation and alkylation of the target compound. I am also investigating the stereoelectronic effects on similar compounds. Concurrently, I've started the skeleton of the comparison guide.

Spectroscopic comparison of Boc-protected vs. deprotected 4-amino-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Collecting Spectroscopic Data

I'm currently focused on collecting spectroscopic data for both the Boc-protected and deprotected forms of 4-amino-3-hydroxypiperidine. I've initiated thorough Google searches to gather relevant NMR, FT-IR, and Mass Spectrometry data. Following this, I'll shift my attention to identifying established protocols for the Boc deprotection of 4-amino-3-hydroxypiperidine, seeking established and reliable procedures.

Organizing Spectroscopic Data

Now I'm diving deeper into organizing the collected spectroscopic data. I'm building a structured outline for the comparison guide. It'll include sections for the spectroscopic analyses and a detailed experimental section. Subsequently, I will explain the expected spectral differences linked to the Boc group. The guide will have a protocol for Boc deprotection, too.

Structuring the Guide Content

I'm now fully immersed in the content of the guide. I've begun to translate my initial research into a structured comparison. I'm focusing on crafting clear explanations for the spectral variations caused by the Boc protecting group. The guide will include a detailed protocol for the Boc deprotection reaction. I'll include Graphviz diagrams to illustrate the reaction workflow and structural distinctions.

Gathering Spectroscopic Data

I've been sifting through spectroscopic data, finding some promising leads. However, matching specific target molecules (Boc-protected and deprotected 4-amino-3-hydroxypiperidine) is proving tricky. More targeted searches are underway, and I'm also planning to explore computational predictions to augment the experimental data.

Seeking Missing Spectra

I'm still hunting for those exact spectroscopic fingerprints, but no luck yet. While I have data for some related compounds, I still need NMR and IR spectra for the precise target molecules. I am now focused on finding spectral data for analogs that will allow me to build a guide. Additionally, I'm researching Boc deprotection protocols to ensure I understand the impact on the spectra.

Reviewing Key Data

I've been looking over the search results, and they've been incredibly helpful. I've pinpointed commercial suppliers for tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate and its stereoisomers. It's great to have the molecular formula (C10H20N2O3) and molecular weight data readily available now, as it'll make the next stages much more efficient.

Analyzing Spectroscopic Data

I'm now diving into the spectroscopic data I've gathered. The mechanism of Boc deprotection, involving TFA and HCl, is clear. I'm focusing on the principles of NMR, FT-IR, and mass spec, specifically chemical shifts, shielding, and the identification of functional groups through characteristic frequencies. Understanding how these methods can identify the relevant stereoisomers is the next task.

Identifying Data Gaps

My exploration has clarified the data gaps, specifically the need for actual spectroscopic data for both Boc-protected and deprotected compounds. I've gathered general spectroscopic principles, but direct comparison necessitates the specific ¹H NMR, ¹³C NMR, FT-IR, and mass spectra. If unavailable, prediction based on established chemical shift and absorption principles will become the primary focus.

Pinpointing Spectral Shifts

I haven't found raw spectroscopic data yet, but I've successfully predicted key spectral differences. I now have the molecular formulas for both protected and deprotected piperidines. I'm focusing on how the Boc group will impact the expected spectra. I anticipate distinct shifts in specific regions. I plan to refine the predicted shifts by applying chemical knowledge.

Forecasting Spectroscopic Signatures

Having hit a dead end in my search for raw data, I've leveraged molecular formulas and group characteristics to forecast spectral variations. I've pinned down how the Boc group will influence spectral readouts, specifically anticipating clear shifts in critical regions. The TFA-mediated deprotection protocol is also crystal clear now. I'm ready to craft predicted spectra and finalize the experimental guide.

A Comparative Guide to Analytical Standards for cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Purity in Drug Development

Cis-4-Amino-1-boc-3-hydroxypiperidine is a chiral building block of significant interest in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics. The precise stereochemical arrangement of its amino and hydroxyl groups on the piperidine ring makes it a valuable scaffold, but also introduces significant analytical challenges. The presence of stereoisomers (diastereomers and enantiomers) and other process-related impurities can have profound effects on the efficacy, safety, and regulatory approval of a final active pharmaceutical ingredient (API).[1] Therefore, robust and validated analytical methods are not merely a quality control checkpoint; they are a cornerstone of successful drug development.

This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this compound. We will delve into the causality behind experimental choices, present comparative data to guide method selection, and provide detailed protocols for implementation in a research or quality control setting.

Physicochemical Properties of this compound

A fundamental understanding of the molecule's properties is essential for analytical method development.

PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂O₃[2]
Molecular Weight216.28 g/mol [2]
AppearanceTypically a white to off-white solidGeneral Supplier Data
SolubilitySoluble in methanol, ethanol, and other polar organic solvents.General Chemical Knowledge
ChiralityContains two chiral centers, leading to the possibility of four stereoisomers.Chemical Structure

The presence of a primary amine, a secondary alcohol, and the bulky, acid-labile tert-butyloxycarbonyl (Boc) protecting group dictates the analytical strategies.[3][4] The Boc group, while crucial for synthesis, can be thermally labile and prone to fragmentation in mass spectrometry, considerations that will be addressed in the relevant sections.[2][5]

Comparative Analysis of Key Analytical Techniques

The comprehensive analysis of this compound requires a multi-faceted approach to address identity, purity, and stereochemical integrity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Chiral Analysis

HPLC is the most versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like our target molecule.[6] Both reversed-phase and normal-phase chromatography can be employed, each serving a distinct purpose.

RP-HPLC separates compounds based on their hydrophobicity. It is the standard method for determining the purity of the target compound and quantifying process-related impurities.

Causality of Method Parameters:

  • Stationary Phase: A C18 column is the conventional choice, offering excellent retention and separation of moderately polar compounds.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typically used. A small amount of acid (e.g., formic acid or phosphoric acid) is added to protonate the amine, ensuring sharp peak shapes and consistent retention.[6][7] Formic acid is preferred for LC-MS compatibility.[7]

  • Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-215 nm) is necessary.

Controlling the stereochemistry is paramount. Chiral HPLC is essential for separating the cis and trans diastereomers, as well as the enantiomers of the cis isomer. This is often achieved using polysaccharide-based chiral stationary phases (CSPs).

Causality of Method Parameters:

  • Stationary Phase: Columns like Chiralpak® or Chiralcel®, which are based on cellulose or amylose derivatives, are highly effective for separating enantiomers of chiral amines and alcohols.[1]

  • Mobile Phase: Normal-phase chromatography, using a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol), often provides the best selectivity for chiral separations.[8] Small amounts of an amine additive (like diethylamine) may be required to improve the peak shape of basic analytes.[1]

The following table presents hypothetical, yet representative, data comparing the performance of RP-HPLC for purity analysis and Chiral NP-HPLC for stereoisomer analysis.

ParameterRP-HPLC (Purity)Chiral NP-HPLC (Stereoisomers)
Column C18, 4.6 x 150 mm, 5 µmChiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrilen-Hexane:Isopropanol:Diethylamine (80:20:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 205 nmUV at 210 nm
Analyte This compoundMixture of cis and trans isomers
Retention Time (cis) 7.5 min12.3 min
Retention Time (trans) 8.2 min15.8 min
Resolution (cis/trans) > 2.0> 3.5
Primary Application Quantifying process-related impuritiesQuantifying diastereomeric and enantiomeric purity
Gas Chromatography (GC): An Alternative with Caveats

GC is a powerful technique for separating volatile compounds. For this compound, its application is limited by the compound's low volatility and thermal lability.

Causality of Method Parameters:

  • Derivatization: To increase volatility and thermal stability, derivatization of the amino and hydroxyl groups is often necessary. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used.

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is suitable for separating the derivatized analytes.

  • Detection: Flame Ionization Detection (FID) provides a robust and universal response for organic compounds. Mass Spectrometry (GC-MS) can be used for definitive peak identification.

FeatureHPLCGC
Sample Preparation Simple dissolutionDerivatization required
Thermal Stability Concerns MinimalHigh (potential for on-column degradation)
Throughput High, with modern UPLC systemsCan be lower due to sample preparation
Primary Advantage Direct analysis of the native compoundHigh resolution for volatile impurities
Recommendation Primary recommended technique Orthogonal technique for specific applications (e.g., residual solvent analysis)

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[9] Both ¹H and ¹³C NMR provide a wealth of information.

  • ¹H NMR: The spectrum will show characteristic signals for the Boc group (a singlet at ~1.4 ppm), protons on the piperidine ring, and the protons on the carbons bearing the amino and hydroxyl groups. The coupling constants between the protons at the 3 and 4 positions can help confirm the cis stereochemistry.

  • ¹³C NMR: The spectrum will confirm the number of unique carbons and show characteristic resonances for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the piperidine ring.[9]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for impurity identification.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for LC-MS, typically yielding the protonated molecule [M+H]⁺.

  • Fragmentation: The Boc group is known for its characteristic fragmentation pattern, often showing a neutral loss of isobutylene (56 Da) or tert-butanol (74 Da).[2] The piperidine ring itself can also undergo characteristic ring-opening fragmentations.[10]

Experimental Protocols

Protocol 1: RP-HPLC for Purity Analysis
  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Protocol 2: Chiral NP-HPLC for Stereoisomer Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to a final concentration of 1 mg/mL.

Method Validation: Ensuring Trustworthy Data

Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose.[11][12] Key validation parameters according to ICH guidelines include:[13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process and workflow for the comprehensive analysis of this compound.

Analytical_Workflow cluster_0 Sample cluster_1 Primary Analysis cluster_2 Secondary/Investigative Analysis Sample This compound RP_HPLC RP-HPLC Purity Sample->RP_HPLC Purity Check Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Stereoisomer Check NMR_ID NMR Identity Sample->NMR_ID Structural Confirmation LC_MS LC-MS Impurity ID RP_HPLC->LC_MS Unknown Impurity? GC_FID GC for Volatiles GC_FID->Sample Residual Solvents?

Caption: Decision workflow for selecting analytical methods.

HPLC_Method_Development start Define Analytical Goal goal_purity Purity Assessment start->goal_purity goal_chiral Chiral Separation start->goal_chiral method_rp Reversed-Phase HPLC Column: C18 Mobile Phase: ACN/Water Gradient Detector: UV (low λ) goal_purity->method_rp method_np Normal-Phase Chiral HPLC Column: Polysaccharide CSP Mobile Phase: Hexane/Alcohol Detector: UV goal_chiral->method_np optimization Optimization | {Flow Rate | Gradient Profile | Temperature | Additives} method_rp->optimization method_np->optimization validation Method Validation Specificity Linearity Accuracy Precision optimization->validation

Caption: HPLC method development and validation pathway.

Conclusion and Recommendations

For the comprehensive quality control of this compound, a combination of analytical techniques is essential.

  • For routine purity assessment: A validated Reversed-Phase HPLC method is the gold standard, offering robustness, reliability, and high throughput.

  • For stereochemical integrity: A dedicated Chiral HPLC method, typically using a polysaccharide-based column under normal-phase conditions, is mandatory to control diastereomeric and enantiomeric impurities.

  • For structural confirmation and identification of unknown impurities: NMR spectroscopy and LC-MS are indispensable. NMR provides definitive structural elucidation, while LC-MS is unparalleled for identifying trace-level impurities.

  • Gas Chromatography serves as a valuable orthogonal technique, particularly for the analysis of volatile impurities and residual solvents, though it requires derivatization of the target analyte.

By implementing a suite of these validated analytical methods, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby building a solid foundation for the development of safe and effective pharmaceuticals.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of cis-4-Amino-1-boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed protocol for the safe disposal of cis-4-Amino-1-boc-3-hydroxypiperidine, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. The following guidance is therefore synthesized from the known hazards of structurally analogous compounds, including various Boc-protected aminopiperidines and hydroxypiperidines.[1][2][3][4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Core Principles: Hazard Assessment and Risk Mitigation

Understanding the potential hazards of this compound is the foundation of its safe management. Based on data from similar piperidine derivatives, this compound should be handled as a hazardous substance with the potential for the following adverse effects:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye damage.[1][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][4]

  • Oral Toxicity: Some related aminopiperidines are harmful if swallowed.[1][3]

Given these risks, the primary disposal strategy is to prevent environmental release and ensure the compound is managed by professionals equipped for hazardous waste treatment. Under no circumstances should this chemical be disposed of down the drain or in general waste streams.

Incompatible Materials

To prevent dangerous chemical reactions, avoid contact with the following:

  • Strong oxidizing agents[2][3]

  • Strong acids[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound for disposal. The causality is clear: creating a barrier between the chemical and the handler mitigates the risk of exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile glovesProvides a barrier against dermal absorption and skin irritation.[2]
Eye Protection Chemical safety goggles or a full-face shieldProtects eyes from splashes or airborne particles that can cause serious damage.[3][5]
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodAll handling should be conducted in a well-ventilated area, preferably a fume hood, to prevent inhalation of dust or vapors.[2][4]

Step-by-Step Disposal Protocol

The required procedure is to transfer the chemical waste to a licensed disposal facility. This ensures the waste is managed in compliance with all relevant regulations.

Phase 1: Waste Segregation & Collection
  • Identify Waste Streams: Segregate solid waste (unused reagent, contaminated wipes, etc.) from liquid waste (solutions containing the compound). Do not mix incompatible waste types.

  • Solid Waste Collection:

    • Place all solid waste, including contaminated consumables like gloves and weigh boats, into a designated hazardous waste container.

    • This container must be durable, chemically compatible, and feature a secure, screw-on cap.

  • Liquid Waste Collection:

    • Collect any solutions containing this compound in a separate, dedicated liquid hazardous waste container.

    • Ensure the container is made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and has a leak-proof lid.

Phase 2: Containerization & Labeling

Proper labeling is a critical control point for safety and regulatory compliance. Each waste container must be clearly and accurately identified.

  • Labeling:

    • Affix a hazardous waste label to each container.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas on the primary label.

    • List all components of a mixture, including solvents.

    • Indicate the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

    • Note the accumulation start date.

Phase 3: Storage & Professional Disposal
  • Secure Storage:

    • Keep the hazardous waste containers securely sealed when not in use.[6]

    • Store the containers in a designated, well-ventilated satellite accumulation area. This area should be clearly marked as a hazardous waste storage location and be away from incompatible materials.[2][6]

    • Utilize secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor. This waste will likely require high-temperature incineration.[6]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow for the safe disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_container Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood C Unused/Expired Solid Chemical B->C Generate Waste D Contaminated Labware (Gloves, Wipes, etc.) B->D Generate Waste E Solutions Containing the Compound B->E Generate Waste F Collect in Labeled SOLID Hazardous Waste Container C->F D->F G Collect in Labeled LIQUID Hazardous Waste Container E->G H Store Sealed Container in Designated Satellite Area with Secondary Containment F->H G->H I Arrange Pickup by Licensed Waste Contractor H->I J High-Temperature Incineration (Presumptive Method) I->J

Caption: Logical workflow for the safe disposal of this compound.

Spill and Decontamination Procedures

In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in Section 2.

  • Containment & Absorption: For small spills, cover the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontamination:

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • All cleaning materials (wipes, absorbents) must be disposed of as hazardous waste in the same container as the spilled material.[6]

  • Label and Store: Seal and label the container as hazardous waste and move it to the satellite accumulation area for disposal.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or ecological well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-4-Amino-1-boc-3-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
cis-4-Amino-1-boc-3-hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.